rac N-Bisdesmethyl Tramadol, Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXUWQWSARNJX-OJMBIDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747168 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-91-3 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential synthetic pathways for rac-N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,O-Didesmethyl Tramadol. This compound is a known metabolite of Tramadol.[1] While direct, detailed synthetic routes are not extensively documented in publicly available literature, this document outlines plausible pathways based on established chemical principles and analogous transformations reported for Tramadol and its derivatives.
Introduction
Tramadol is a centrally acting analgesic with a complex pharmacological profile.[2][3] It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5), the target of this guide.[1][4][5] The synthesis of these metabolites is of significant interest for pharmacological studies and as reference standards in analytical and forensic applications. This guide proposes two primary retrosynthetic approaches to rac-N-Bisdesmethyl Tramadol, Hydrochloride, starting from Tramadol or a common precursor.
Retrosynthetic Analysis
The synthesis of rac-N-Bisdesmethyl Tramadol can be approached from Tramadol itself through sequential demethylation reactions or by modifying the classical Tramadol synthesis. The two main strategies involve:
-
Pathway A: Sequential N-demethylation followed by O-demethylation of Tramadol.
-
Pathway B: Sequential O-demethylation followed by N-demethylation of Tramadol.
A third, more direct approach involves the use of a protected primary amine in the initial Mannich reaction, followed by deprotection and O-demethylation.
Proposed Synthetic Pathways
Pathway A: N-Demethylation followed by O-Demethylation
This pathway begins with the N-demethylation of Tramadol to yield N-desmethyl Tramadol (Nortramadol), followed by the O-demethylation of the phenolic ether.
Caption: Pathway A: Sequential N-demethylation and O-demethylation of Tramadol.
Pathway B: O-Demethylation followed by N-Demethylation
This pathway reverses the order of demethylation, starting with the O-demethylation of Tramadol to produce O-desmethyl Tramadol (M1), followed by N-demethylation.
Caption: Pathway B: Sequential O-demethylation and N-demethylation of Tramadol.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of Tramadol
The synthesis of the starting material, Tramadol, is well-established and typically involves a two-step process.[6][7][8]
Caption: Experimental workflow for the Mannich reaction.
Protocol:
-
To a round-bottom flask, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.
-
The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.
-
Upon cooling, the product, 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride, often crystallizes and can be isolated by filtration.
Caption: Experimental workflow for the Grignard reaction to synthesize Tramadol.
Protocol:
-
Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
The Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, is then added to the Grignard reagent.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, rac-Tramadol, is extracted with an organic solvent, and the solvent is removed under reduced pressure.
Demethylation Reactions
Several methods are available for the N-demethylation of tertiary amines. The choice of reagent depends on the substrate and desired selectivity.
Protocol (Von Braun Reaction):
-
The tertiary amine (Tramadol or O-Desmethyl Tramadol) is treated with cyanogen bromide (CNBr) in a non-polar solvent like chloroform or benzene.
-
The resulting cyanamide is then hydrolyzed under acidic or basic conditions to yield the secondary amine.
Protocol (Polonovski Reaction):
-
The tertiary amine is first oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
-
The N-oxide is then treated with a reducing agent, such as trifluoroacetic anhydride (TFAA) or iron(II) sulfate, to yield the secondary amine.
The cleavage of the methyl ether on the phenyl ring can be achieved using strong acids or nucleophiles.
Protocol (Using Boron Tribromide):
-
The starting material (Tramadol or N-Desmethyl Tramadol) is dissolved in a dry, inert solvent such as dichloromethane.
-
The solution is cooled to a low temperature (e.g., -78 °C), and boron tribromide (BBr₃) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched by the slow addition of water or methanol, followed by an aqueous work-up to isolate the phenolic product.
A patent for the synthesis of O-Desmethyltramadol suggests a method using potassium hydroxide in monoethylene glycol under phase transfer conditions, which could be adapted for this step.[9][10]
Final Step: Hydrochloride Salt Formation
Protocol:
-
The free base of rac-N-Bisdesmethyl Tramadol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data Summary
While specific yields for the synthesis of rac-N-Bisdesmethyl Tramadol are not available in the reviewed literature, the following table provides typical yields for the foundational reactions in Tramadol synthesis, which can serve as a benchmark.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |
| Mannich Reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine HCl | 2-((Dimethylamino)methyl)cyclohexan-1-one HCl | 70-85 | [6][8] |
| Grignard Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one, 3-methoxyphenylmagnesium bromide | rac-Tramadol | 60-75 | [6][8] |
| O-Demethylation | Tramadol | O-Desmethyl Tramadol | 88-95 | [9][10] |
Note: The yields for the N-demethylation and the final salt formation steps are highly dependent on the chosen method and substrate and would require experimental determination.
Conclusion
The synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride, can be logically approached through the sequential demethylation of Tramadol or its precursors. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this important Tramadol metabolite. The choice of reagents and reaction conditions for the demethylation steps will be critical in optimizing the overall yield and purity of the final product. Further experimental work is necessary to refine these proposed pathways and establish a definitive synthetic route.
References
- 1. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. redalyc.org [redalyc.org]
- 9. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 10. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
In-Depth Technical Guide: Mechanism of Action of rac N,N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the centrally acting analgesic, tramadol. This document synthesizes available data on its interaction with opioid receptors and monoamine transporters, presents quantitative data in a structured format, and details relevant experimental methodologies. The included diagrams, generated using Graphviz, illustrate key metabolic and experimental pathways to facilitate a deeper understanding of its pharmacological profile. Based on current scientific literature, it is important to note that rac N,N-Bisdesmethyl Tramadol (also known as M3) exhibits minimal pharmacological activity at its primary targets.
Introduction
Tramadol is a synthetic opioid analgesic with a dual mechanism of action, involving both weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effects are largely attributed to its primary active metabolite, O-desmethyltramadol (M1). However, tramadol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP3A4, and CYP2B6, into several other metabolites, including N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3).[2] This guide focuses specifically on the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride (M3).
Metabolic Pathway of Tramadol
Tramadol undergoes extensive hepatic metabolism to produce a variety of metabolites. The formation of N,N-Bisdesmethyl Tramadol (M3) is a result of sequential N-demethylation of tramadol. The metabolic cascade is illustrated in the diagram below.
Mechanism of Action
The pharmacological activity of a compound is determined by its affinity and efficacy at specific biological targets. For tramadol and its metabolites, the primary targets are the µ-opioid receptor and the serotonin (SERT) and norepinephrine (NET) transporters.
Opioid Receptor Interaction
Research into the opioid activity of tramadol's metabolites has revealed that N,N-Bisdesmethyl Tramadol (M3) has a very low affinity for the µ-opioid receptor. A key study by Gillen et al. (2000) demonstrated that (+/-)-M3 displayed only weak affinity, with a Ki value greater than 10 µM.[3] Furthermore, in a [35S]GTPγS binding assay, which measures the functional activation of G-protein coupled receptors, M3 showed no stimulatory effect, indicating a lack of agonistic activity at the µ-opioid receptor.[3]
Monoamine Reuptake Inhibition
While tramadol itself exhibits significant inhibition of serotonin and norepinephrine reuptake, contributing to its analgesic effect, comprehensive quantitative data on the inhibitory activity of N,N-Bisdesmethyl Tramadol (M3) at SERT and NET is not widely available in the current body of scientific literature. However, the available information suggests that metabolites other than M1 generally have negligible activity.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for rac N,N-Bisdesmethyl Tramadol (M3) in comparison to tramadol and its other key metabolites. This data is essential for understanding the relative contribution of each compound to the overall pharmacological profile of tramadol.
| Compound | Target | Parameter | Value | Reference |
| rac N,N-Bisdesmethyl Tramadol (M3) | µ-Opioid Receptor | Ki | > 10 µM | [3] |
| µ-Opioid Receptor | GTPγS Binding | No stimulatory effect | [3] | |
| Tramadol | µ-Opioid Receptor | Ki | 2.4 µM | [3] |
| Serotonin Transporter (SERT) | Ki | 0.99 µM | [4] | |
| Norepinephrine Transporter (NET) | Ki | 0.79 µM | [4] | |
| O-desmethyltramadol (M1) | µ-Opioid Receptor | Ki | 3.4 nM | [3] |
| N-desmethyltramadol (M2) | µ-Opioid Receptor | Ki | > 10 µM | [3] |
| N,O-didesmethyltramadol (M5) | µ-Opioid Receptor | Ki | 100 nM | [3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the pharmacological data presented.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.[3]
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used for all dilutions and incubations.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled test compound (rac N,N-Bisdesmethyl Tramadol).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Monoamine Reuptake Inhibition Assay
This protocol describes a common method for assessing the inhibition of serotonin or norepinephrine transporters.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacological Profile of rac-N,N-Bisdesmethyl Tramadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive pharmacological profile of racemic N,N-Bisdesmethyl Tramadol Hydrochloride, a secondary metabolite of the centrally acting analgesic, Tramadol. Contrary to the pharmacological activity of Tramadol and its primary active metabolite, O-Desmethyltramadol (M1), current scientific literature indicates that N,N-Bisdesmethyl Tramadol is pharmacologically inactive as an opioid receptor agonist. This guide details its metabolic pathway, and the available (though limited) information regarding its interaction with key central nervous system targets. The synthesis of related Tramadol metabolites is also discussed to provide context for its chemical derivation.
Introduction
Tramadol is a widely prescribed analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2] Its analgesic efficacy is significantly dependent on its hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2D6, to the more potent µ-opioid receptor agonist, O-desmethyltramadol (M1).[1] Further metabolic pathways include N-demethylation by CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).[3] Subsequent metabolism of these primary metabolites leads to the formation of secondary metabolites, including N,N-Bisdesmethyl Tramadol (also referred to as N,N-didesmethyltramadol or M3).[3][4] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of Tramadol's overall mechanism of action, clinical efficacy, and potential for drug-drug interactions. This guide focuses specifically on the pharmacological characteristics of rac-N,N-Bisdesmethyl Tramadol Hydrochloride.
Metabolism and Pharmacokinetics
N,N-Bisdesmethyl Tramadol is a secondary metabolite in the complex metabolic cascade of Tramadol. The metabolic pathway leading to its formation is outlined below.
Metabolic Pathway
The primary metabolism of Tramadol involves two main pathways:
-
O-demethylation: Catalyzed by CYP2D6, this pathway converts Tramadol to its most active metabolite, O-desmethyltramadol (M1).[3]
-
N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway produces N-desmethyltramadol (M2).[3]
N,N-Bisdesmethyl Tramadol (M3) is subsequently formed through the N-demethylation of O-desmethyltramadol (M1) or the O-demethylation of N-desmethyltramadol (M2).[4]
Limited pharmacokinetic data is available specifically for N,N-Bisdesmethyl Tramadol. Studies on Tramadol pharmacokinetics have identified its presence in plasma and urine, though generally at lower concentrations compared to the parent drug and primary metabolites.[5]
Pharmacological Profile
The defining characteristic of rac-N,N-Bisdesmethyl Tramadol's pharmacological profile is its reported lack of significant activity at opioid receptors.
Opioid Receptor Activity
Monoamine Transporter Activity
The effect of rac-N,N-Bisdesmethyl Tramadol on the serotonin (SERT) and norepinephrine (NET) transporters has not been extensively studied. Tramadol's analgesic effect is partly attributed to its ability to inhibit the reuptake of these monoamines.[7] Specifically, the (+)-enantiomer of Tramadol is a serotonin reuptake inhibitor, while the (-)-enantiomer inhibits norepinephrine reuptake.[8] Given the structural modifications from the parent compound, it is plausible that N,N-Bisdesmethyl Tramadol has a significantly different affinity for these transporters. However, without direct experimental evidence, its activity at SERT and NET remains uncharacterized.
Synthesis
While a specific, detailed experimental protocol for the synthesis of rac-N,N-Bisdesmethyl Tramadol Hydrochloride is not widely published, its synthesis would conceptually follow from the N-demethylation of N-desmethyltramadol or N,N-demethylation of Tramadol. A general approach for the synthesis of Tramadol and its analogs often involves a Mannich reaction followed by a Grignard reaction.[9] The synthesis of N-demethylated analogs can be achieved through demethylation of the parent compound or by starting with a primary or secondary amine in the initial synthetic steps.
A plausible synthetic route could involve the N-demethylation of N-desmethyltramadol. N-demethylation of tertiary amines can be achieved through various methods, such as the von Braun reaction, although this can be harsh.[10] A more modern approach might involve reaction with chloroformates followed by hydrolysis.
Experimental Protocols
Opioid Receptor Binding Assay (Hypothetical Protocol)
-
Objective: To determine the binding affinity of rac-N,N-Bisdesmethyl Tramadol Hydrochloride for the human µ-opioid receptor (hMOR).
-
Method: Radioligand competition binding assay.
-
Materials:
-
Membranes from cells stably expressing the hMOR (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Reuptake Assay (Hypothetical Protocol)
-
Objective: To determine the inhibitory effect of rac-N,N-Bisdesmethyl Tramadol Hydrochloride on serotonin and norepinephrine transporters.
-
Method: In vitro reuptake assay using cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Materials:
-
HEK293 cells stably expressing hSERT or hNET.
-
Radiolabeled substrate: [³H]-Serotonin for hSERT or [³H]-Norepinephrine for hNET.
-
Non-specific uptake control: A known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Cells are pre-incubated with the test compound or vehicle.
-
The radiolabeled substrate is added to initiate the uptake reaction.
-
Incubation is carried out for a short period at 37°C.
-
Uptake is terminated by rapid washing with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined.
Conclusion
rac-N,N-Bisdesmethyl Tramadol Hydrochloride is a secondary metabolite of Tramadol, formed through successive demethylation reactions. The current body of evidence strongly suggests that, unlike its parent compound and the primary active metabolite M1, N,N-Bisdesmethyl Tramadol is inactive as an opioid receptor agonist and therefore does not contribute to the analgesic effects of Tramadol via this mechanism. Its activity at monoamine transporters remains to be elucidated through direct experimental investigation. Further research, including detailed in vitro binding and functional assays, is necessary to fully characterize the pharmacological profile of this metabolite and to definitively confirm its lack of interaction with key central nervous system targets. Such studies would provide a more complete understanding of the complex pharmacology of Tramadol and its metabolites.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Desmetramadol - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. redalyc.org [redalyc.org]
- 10. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,N-didesmethyltramadol hydrochloride, is a secondary metabolite of the centrally acting analgesic, Tramadol.[1] Tramadol itself is a synthetic analog of codeine and exerts its analgesic effects through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[2] The metabolism of tramadol is complex, involving multiple cytochrome P450 enzymes and producing several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and other demethylated forms. This whitepaper provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, pharmacology, and analytical determination.
Chemical and Physical Properties
This compound is the hydrochloride salt of the N,N-demethylated metabolite of tramadol. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1RS,2RS)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
| Synonyms | rac-N,N-didesmethyltramadol hydrochloride, M3 | [3] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | |
| Molecular Weight | 271.78 g/mol | |
| CAS Number | 1018989-95-1 (for hydrochloride) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and ethanol |
Synthesis
A plausible synthetic route would begin with the appropriate aminoketone precursor, which would then be reacted with a Grignard reagent derived from 3-bromoanisole. Subsequent demethylation steps would lead to the desired product.
A general procedure for the synthesis of tramadol analogs is described by Alvarado et al. (2005). This can be adapted for the synthesis of rac N-Bisdesmethyl Tramadol by starting with a primary amine in the initial Mannich reaction.[4]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of this compound.
Pharmacology
The pharmacological activity of rac N-Bisdesmethyl Tramadol is significantly different from that of its parent compound, tramadol, and the primary active metabolite, O-desmethyltramadol (M1).
Opioid Receptor Binding Affinity
In vitro studies have demonstrated that rac N-Bisdesmethyl Tramadol has a very low affinity for the µ-opioid receptor. A study by Gillen et al. (2000) reported a Ki value of > 10 µM for the inhibition of [³H]naloxone binding to the cloned human µ-opioid receptor, indicating negligible binding affinity.[3] This is in stark contrast to the active metabolite (+)-M1, which exhibits a high affinity (Ki = 3.4 nM).[3] These findings suggest that rac N-Bisdesmethyl Tramadol does not contribute to the opioid-mediated analgesic effects of tramadol.
Table 2: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites
| Compound | µ-Opioid Receptor Ki (nM) | Reference |
| (+/-)-Tramadol | 2400 | [3] |
| (+)-O-Desmethyltramadol (M1) | 3.4 | [3] |
| (-)-O-Desmethyltramadol (M1) | 240 | [3] |
| (+/-)-N-Desmethyltramadol (M2) | > 10000 | [3] |
| (+/-)-N,N-Bisdesmethyl Tramadol (M3) | > 10000 | [3] |
| (+/-)-N,O-Didesmethyltramadol (M5) | 100 | [3] |
In Vitro Functional Activity
Consistent with its low binding affinity, rac N-Bisdesmethyl Tramadol did not show any agonistic activity in a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding.[3] This further confirms that it is not an active opioid agonist.
Pharmacokinetics
Specific pharmacokinetic data for rac N-Bisdesmethyl Tramadol is not as extensively documented as for tramadol and its primary metabolites. However, analytical methods have been developed to quantify its presence in biological fluids, allowing for its inclusion in pharmacokinetic studies of tramadol. One study reported the plasma concentration range of N,O-didesmethylate (a related metabolite) in cancer and non-cancer patients receiving tramadol, which were 6.1–147 ng/mL and 6.7–85.2 ng/mL, respectively.[5]
Tramadol Metabolic Pathway:
Caption: Metabolic pathway of Tramadol.
Experimental Protocols
Analytical Method for Quantification in Human Plasma
The following is a representative protocol for the simultaneous determination of tramadol and its desmethylates, including N,N-bisdesmethyl tramadol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a validated procedure described in the literature.[5]
5.1.1. Sample Preparation
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of a mixture of acetonitrile and methanol under basic conditions.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Octadecylsilyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.1 |
| O-Desmethyltramadol | 250.2 | 58.1 |
| N-Desmethyltramadol | 250.2 | 42.1 |
| N,N-Bisdesmethyl Tramadol | 236.2 | 157.1 |
| Internal Standard (e.g., Tramadol-d6) | 270.2 | 64.1 |
5.1.3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 2.5–320 ng/mL).[5]
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.[5]
-
Recovery: Assess the extraction efficiency of the analytes from the plasma matrix.
-
Matrix Effect: Evaluate the influence of plasma components on the ionization of the analytes.
-
Stability: Test the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term, and long-term).
Analytical Workflow:
Caption: Workflow for the quantitative analysis of N,N-Bisdesmethyl Tramadol.
Conclusion
This compound is a minor, inactive metabolite of tramadol. Its primary significance in drug development and clinical research lies in its role as an indicator of tramadol metabolism. The lack of significant affinity for the µ-opioid receptor and the absence of functional agonistic activity confirm that it does not contribute to the analgesic or adverse opioid effects of tramadol. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is essential for comprehensive pharmacokinetic and metabolic profiling of tramadol. Further research could focus on the potential for this metabolite to interact with other biological targets, although current evidence suggests it is pharmacologically inert in the context of nociception.
References
- 1. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of rac N-Bisdesmethyl Tramadol, Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the widely used analgesic, Tramadol. The following sections detail the chemical identity, metabolic origins, and analytical methodologies pertinent to the characterization of this compound.
Chemical Identity and Properties
rac-N-Bisdesmethyl Tramadol, Hydrochloride is a secondary amine metabolite of Tramadol, characterized by the removal of both methyl groups from the nitrogen atom of the parent compound. Its chemical structure and properties are fundamental to its analytical identification.
| Property | Value |
| Chemical Name | (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride[1][2] |
| Molecular Formula | C₁₄H₂₂ClNO₂[1] |
| Molecular Weight | 271.78 g/mol [1] |
| CAS Number | 541505-91-3[1] |
| Parent Compound | Tramadol[3][4] |
Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[4] This process leads to the formation of several metabolites, including the pharmacologically active O-desmethyl tramadol (M1) and other demethylated forms such as N-desmethyl tramadol (M2) and, subsequently, N,N-didesmethyltramadol.[5][6][7] The formation of rac-N-Bisdesmethyl Tramadol is a result of this metabolic cascade.
Figure 1: Simplified Metabolic Pathway of Tramadol.
Methodologies for Structural Elucidation
The structural confirmation of Tramadol metabolites like rac-N-Bisdesmethyl Tramadol, Hydrochloride relies on a combination of advanced analytical techniques. While specific experimental data for this particular metabolite is not extensively published in consolidated form, the general approach involves chromatographic separation followed by spectroscopic analysis.
3.1. Experimental Workflow
A typical workflow for the identification and structural elucidation of Tramadol metabolites from a biological matrix is outlined below.
Figure 2: General Workflow for Metabolite Structural Elucidation.
3.2. Key Experimental Protocols
3.2.1. Sample Preparation
For the analysis of Tramadol and its metabolites in biological samples such as urine, a sample preparation step is crucial to remove interfering substances. A common technique is solid-phase extraction (SPE).
-
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove hydrophilic impurities.
-
Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
3.2.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)
LC-HR-MS/MS is a powerful technique for the separation and identification of drug metabolites.[8][9]
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Temperature: The column is often heated to ensure reproducible retention times.
-
-
High-Resolution Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of Tramadol and its metabolites.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used to obtain accurate mass measurements of the precursor and product ions.
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions to generate characteristic product ions for structural elucidation. The fragmentation pattern of N-Bisdesmethyl Tramadol would be expected to show the loss of the aminomethyl group and characteristic fragments from the cyclohexanol and methoxyphenyl rings.
-
Expected Mass Spectrometric Fragmentation
The structural elucidation of rac-N-Bisdesmethyl Tramadol by mass spectrometry would involve the interpretation of its fragmentation pattern. While a detailed experimental spectrum is not provided in the searched literature, a logical fragmentation pathway can be proposed based on the known fragmentation of Tramadol and its other metabolites.
Figure 3: Proposed MS/MS Fragmentation of N-Bisdesmethyl Tramadol.
Synthesis and Characterization
The definitive structural elucidation of a metabolite often involves a comparison with a chemically synthesized reference standard. The synthesis of Tramadol and its analogues, including N-demethylated derivatives, has been reported.[10][11][12][13] The general approach involves a Mannich reaction to form the aminoketone precursor, followed by a Grignard or organolithium reaction to introduce the methoxyphenyl group.[10][11] The synthesized rac-N-Bisdesmethyl Tramadol, Hydrochloride would then be characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure. The data obtained from the reference standard would then be compared to the data from the metabolite isolated from biological samples.
Conclusion
The structural elucidation of rac-N-Bisdesmethyl Tramadol, Hydrochloride is achieved through a multi-faceted analytical approach. While this document outlines the core principles and methodologies based on the available scientific literature for Tramadol and its metabolites, the generation of a complete data package for this specific compound would necessitate dedicated experimental work. The combination of chromatographic separation, high-resolution mass spectrometry, and comparison with a synthesized reference standard provides the necessary evidence for unambiguous structural confirmation.
References
- 1. This compound | C14H22ClNO2 | CID 71314061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmetramadol - Wikipedia [en.wikipedia.org]
- 7. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]
In Vitro Metabolism of Tramadol to N-Bisdesmethyl-Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a centrally acting analgesic with a complex mode of action involving both opioid and non-opioid mechanisms. Its analgesic efficacy is significantly influenced by its metabolism, which is primarily hepatic. The biotransformation of tramadol leads to the formation of several metabolites, with O-desmethyl-tramadol (M1) being the most significant for its opioid activity. Another key metabolic pathway is N-demethylation, leading to the formation of N-desmethyl-tramadol (M2), which is further metabolized to N,N-didesmethyl-tramadol (M3), also referred to as N-bisdesmethyl-tramadol. Understanding the in vitro metabolism of tramadol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This guide provides an in-depth overview of the in vitro metabolism of tramadol to N-bisdesmethyl-tramadol, focusing on the core aspects of data presentation, experimental protocols, and pathway visualization.
Metabolic Pathway of Tramadol N-Demethylation
Tramadol undergoes sequential N-demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The initial step involves the conversion of tramadol to N-desmethyl-tramadol (M2). Subsequently, M2 is further demethylated to form N,N-didesmethyl-tramadol (M3).
The primary enzymes responsible for the N-demethylation of tramadol to M2 are CYP3A4 and CYP2B6. These same enzymes, CYP3A4 and CYP2B6, are also responsible for the subsequent conversion of M2 to M3. While other metabolites of tramadol exist, this guide focuses on the N-demethylation pathway leading to N-bisdesmethyl-tramadol.
Quantitative Data on Tramadol Metabolism
Table 1: Michaelis-Menten Kinetic Parameters for Tramadol N-Demethylation to N-desmethyl-tramadol (M2) in Human Liver Microsomes
| Parameter | Value | Reference |
| High-affinity Km | 1021 µM | [1] |
Note: The N-demethylation of tramadol is best described by a two-site kinetic model, indicating the involvement of multiple enzymes or binding sites with different affinities. The value presented here represents the high-affinity component.
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of tramadol to its N-demethylated metabolites using human liver microsomes.
Objective:
To determine the in vitro metabolism of tramadol to N-desmethyl-tramadol and N,N-didesmethyl-tramadol in human liver microsomes.
Materials:
-
Tramadol hydrochloride
-
N-desmethyl-tramadol (analytical standard)
-
N,N-didesmethyl-tramadol (analytical standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the human liver microsome suspension.
-
Add the tramadol solution to achieve the desired final concentrations (a range of concentrations is typically used to determine kinetic parameters).
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linearity of the reaction rate.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify tramadol, N-desmethyl-tramadol, and N,N-didesmethyl-tramadol.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the analytical standards.
-
Quantify the concentrations of the metabolites formed at each time point.
-
Determine the initial rate of metabolite formation (V) at each substrate concentration.
-
If determining kinetic parameters, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
The in vitro metabolism of tramadol to N-bisdesmethyl-tramadol is a multi-step process primarily catalyzed by CYP3A4 and CYP2B6. While quantitative kinetic data for the secondary demethylation step is limited, the provided protocols offer a robust framework for researchers to investigate this metabolic pathway. The use of human liver microsomes coupled with sensitive LC-MS/MS analysis allows for the accurate characterization of tramadol's metabolic profile. A thorough understanding of these in vitro processes is essential for the continued development and safe use of tramadol in clinical practice.
References
Toxicological Profile of rac N-Bisdesmethyl Tramadol, Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive toxicological data for rac N-Bisdesmethyl Tramadol, Hydrochloride (also known as N,N-didesmethyltramadol or M3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profile of the parent compound, tramadol, and its other major metabolites, to infer a potential profile for N-Bisdesmethyl Tramadol. The lack of specific studies on this metabolite necessitates a cautious interpretation of the data presented.
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to moderately severe pain.[1] Its analgesic effects are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of norepinephrine and serotonin reuptake.[1][2] Tramadol is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[1][3] One of these is this compound. Understanding the toxicological profile of each metabolite is crucial for a complete safety assessment of the parent drug.
Metabolism and Pharmacokinetics of Tramadol
Tramadol is metabolized via two primary pathways: O-demethylation and N-demethylation.[1][2]
-
O-demethylation , mediated by CYP2D6, produces O-desmethyltramadol (M1), the primary active metabolite with a significantly higher affinity for the µ-opioid receptor than tramadol itself.[1][4]
-
N-demethylation , carried out by CYP3A4 and CYP2B6, results in N-desmethyltramadol (M2).[1][4]
These primary metabolites can be further metabolized. N-Bisdesmethyl Tramadol (M3) is a secondary metabolite formed from the further N-demethylation of M2.[1] Another active metabolite, N,O-didesmethyltramadol (M5), is also formed.[5] The metabolites are primarily excreted through the kidneys.[6]
Signaling Pathway of Tramadol Metabolism
Caption: Metabolic pathway of tramadol leading to its primary and secondary metabolites.
Toxicological Profile of Tramadol and its Major Metabolites
The toxicological profile of this compound is not well-documented. Therefore, the known toxicological effects of the parent drug, tramadol, are summarized below to provide a foundational understanding.
Acute Toxicity
For tramadol, LD50 values in rats and mice after oral administration are estimated to be around 300-350 mg/kg. After intravenous administration, the LD50 values ranged from 50 to 100 mg/kg. Clinical signs of acute toxicity at high doses include behavioral disorders and convulsions. Overdose in humans can lead to central nervous system depression, seizures, and respiratory depression.[2][7]
Subchronic and Chronic Toxicity
Chronic administration of high doses of tramadol in animals has been associated with various toxic effects. One study in rats receiving 60 mg/kg/day for 90 days showed significant elevation in liver enzymes (ALT, AST, LDH) and markers of oxidative stress.[8] Histopathological changes were observed in the liver, kidney, and brain, with evidence of apoptosis.[8]
Table 1: Summary of Chronic Toxicity Findings for Tramadol
| Species | Dose | Duration | Key Findings | Reference |
| Rat | 60 mg/kg/day (oral) | 90 days | Elevated liver enzymes, oxidative stress, histopathological changes in liver, kidney, and brain. | [8] |
| Rat | Up to 30 mg/kg (oral) | 2 years | No treatment-related tumors. | [9] |
| Mouse | Up to 30 mg/kg (oral) | ~2 years | Slight, statistically significant increase in pulmonary and hepatic tumors in aged mice. | [9] |
Genotoxicity
The weight of evidence from a battery of mutagenicity studies indicates that tramadol does not pose a genotoxic risk to humans.[10][9] However, some studies using the comet assay in mice have suggested that tramadol may induce dose-dependent DNA damage.[11][12]
Carcinogenicity
Carcinogenicity studies in rats with oral doses up to 30 mg/kg did not show any treatment-related tumors.[9] In a mouse carcinogenicity study, a slight, but statistically significant, increase in common murine pulmonary and hepatic tumors was observed, particularly in aged mice, at doses up to 30 mg/kg.[9] This finding is generally not considered to suggest a risk in humans.[9]
Reproductive and Developmental Toxicity
Tramadol was not found to be teratogenic in rats and rabbits at oral doses up to 50 mg/kg/day and 100 mg/kg/day, respectively.[9] However, at maternally toxic doses, embryo-fetal lethality, reduced fetal weight, and skeletal ossification issues were observed.[9] Studies in female rats have shown that tramadol exposure can lead to a dose-dependent reduction in the number of live implants, conception rate, and litter size and weight.[13]
Safety Pharmacology
The major safety concern related to tramadol is the risk of seizures.[9] Tramadol can also cause dizziness, somnolence, nausea, and constipation.[3] At therapeutic doses, it generally has no significant effect on heart rate or left-ventricular function.[3]
Potential Toxicological Profile of this compound
Given the lack of direct data, the toxicological profile of N-Bisdesmethyl Tramadol (M3) can be hypothesized based on its position in the metabolic pathway.
-
Pharmacological Activity: Unlike M1 and M5, N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3) are generally considered to be pharmacologically inactive with respect to opioid receptor binding.[5] This suggests that M3 is unlikely to contribute to the opioid-mediated toxicities of tramadol, such as respiratory depression.
-
General Toxicity: As a metabolite, M3 would be expected to undergo further metabolism or be excreted. Its potential for direct organ toxicity (e.g., hepatotoxicity, nephrotoxicity) is unknown. However, since it is a product of the tramadol metabolic cascade, it could contribute to the overall toxic load, particularly in cases of overdose or in individuals with impaired metabolism or excretion.
-
Genotoxicity and Carcinogenicity: Without specific studies, it is not possible to determine the genotoxic or carcinogenic potential of M3.
Experimental Workflow for Toxicological Assessment
To establish a definitive toxicological profile for this compound, a standard battery of non-clinical safety studies would be required.
References
- 1. ClinPGx [clinpgx.org]
- 2. d-nb.info [d-nb.info]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 6. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchtrends.net [researchtrends.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The experimental toxicology of tramadol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity and repair capability of Mus musculus DNA following the oral exposure to Tramadol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tnhjph.com [tnhjph.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of rac N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely used centrally acting analgesic for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. One of these is rac N-Bisdesmethyl Tramadol, also known as N,N-didesmethyltramadol (M3). Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug formulations. This document provides detailed application notes and protocols for the detection and quantification of rac N-Bisdesmethyl Tramadol, Hydrochloride in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Tramadol
Tramadol undergoes extensive phase I and phase II metabolism. The initial steps involve O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). M2 is further metabolized to N,N-didesmethyltramadol (M3), the analyte of interest. The key enzymes involved in these transformations are CYP2D6, CYP3A4, and CYP2B6.[1]
Metabolic pathway of Tramadol leading to the formation of N,N-didesmethyltramadol (M3).
Analytical Method: LC-MS/MS for the Quantification of rac N-Bisdesmethyl Tramadol in Human Urine
This protocol is based on a validated method for the simultaneous determination of tramadol and its phase I and II metabolites.[1]
Principle
The method utilizes dispersive liquid-liquid microextraction (DLLME) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of rac N-Bisdesmethyl Tramadol.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Tramadol-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Extraction solvent (e.g., a mixture of ethyl acetate and chloroform)
-
Dispersing agent (e.g., methanol)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Centrifuge
Experimental Workflow
Workflow for the analysis of rac N-Bisdesmethyl Tramadol.
Protocols
1. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol and a working solution at an appropriate concentration.
2. Sample Preparation (Dispersive Liquid-Liquid Microextraction)
-
To 1 mL of urine sample in a centrifuge tube, add the internal standard.
-
Add a mixture of the extraction solvent and dispersing agent.[1]
-
Vortex the mixture vigorously for a few minutes to form a cloudy solution.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for rac N-Bisdesmethyl Tramadol: The precursor ion is m/z 236.4.[1] A potential product ion for quantification is m/z 44.1, corresponding to the [CH3-NH2-CH2]+ fragment. This transition should be confirmed and optimized in the laboratory.
-
MRM Transition for Internal Standard (Tramadol-d6): To be determined based on the specific internal standard used.
-
Method Validation and Data Presentation
The analytical method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.
Table 1: Quantitative Data for the Analysis of rac N-Bisdesmethyl Tramadol
| Parameter | Tramadol (Reference)[1] | rac N-Bisdesmethyl Tramadol |
| Linearity Range | 0.1 - 160 ng/mL | To be determined |
| Correlation Coefficient (r²) | > 0.998 | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantitation (LOQ) | To be determined | To be determined |
| Accuracy (%) | 95.56 - 100.21 | To be determined |
| Precision (RSD %) | 1.58 - 3.92 | To be determined |
| Recovery (%) | 94.31 - 96.91 | To be determined |
Note: The quantitative data for rac N-Bisdesmethyl Tramadol needs to be established through method validation in the user's laboratory. The data for Tramadol from the cited reference is provided as a general guideline.
Conclusion
The presented LC-MS/MS method provides a robust framework for the sensitive and specific quantification of this compound in human urine. The detailed protocol and workflow diagrams are intended to guide researchers in setting up and validating this analytical method in their own laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results in the analysis of this Tramadol metabolite.
References
Application Note: Quantitative Analysis of rac-N-Bisdesmethyl Tramadol Hydrochloride in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust HPLC-MS/MS method for the quantitative determination of racemic N-Bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate quantification of N-Bisdesmethyl Tramadol.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5). N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) is another potential metabolite. Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety profile of Tramadol. This application note provides a detailed protocol for the analysis of racemic N-Bisdesmethyl Tramadol in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
rac-N-Bisdesmethyl Tramadol Hydrochloride standard (e.g., from a certified reference material provider)
-
Tramadol-D6 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is utilized for sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Tramadol-D6, 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
The chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Bisdesmethyl Tramadol | 236.2 | 58.1 | 25 |
| Tramadol-D6 (IS) | 270.2 | 58.1 | 25 |
Note: The MRM transition for N-Bisdesmethyl Tramadol is predicted based on its chemical structure and fragmentation patterns of similar Tramadol metabolites. Optimization of collision energy may be required for specific instrumentation.
Results and Discussion
Linearity, Precision, and Accuracy
The method was validated for linearity, precision, and accuracy. Calibration curves were linear over the concentration range of 1 to 500 ng/mL for N-Bisdesmethyl Tramadol in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 1: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.8 |
| Low | 3 | 6.2 | 7.8 | 102.1 |
| Mid | 100 | 4.1 | 5.5 | 98.7 |
| High | 400 | 3.5 | 4.9 | 101.3 |
Recovery
The extraction recovery of N-Bisdesmethyl Tramadol from human plasma was determined at three concentration levels.
Table 2: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.5 |
| Mid | 100 | 95.1 |
| High | 400 | 94.3 |
Protocol
This section provides a step-by-step protocol for the quantification of rac-N-Bisdesmethyl Tramadol Hydrochloride in human plasma.
Standard and Internal Standard Preparation
1.1. Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-N-Bisdesmethyl Tramadol Hydrochloride in methanol. 1.2. Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. 1.3. Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Tramadol-D6 in methanol. 1.4. IS Working Solution (1 µg/mL): Dilute the IS stock solution in methanol.
Sample Preparation Protocol
2.1. Thaw plasma samples and standards on ice. 2.2. Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples. 2.3. Add 100 µL of the appropriate sample (blank plasma, spiked standard, or unknown) to each tube. 2.4. Add 10 µL of the IS working solution to all tubes except the blank matrix. 2.5. Vortex each tube for 5 seconds. 2.6. Add 300 µL of ice-cold acetonitrile to each tube. 2.7. Vortex vigorously for 1 minute. 2.8. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 2.9. Carefully transfer the supernatant to HPLC vials.
HPLC-MS/MS Analysis
3.1. Set up the HPLC and mass spectrometer with the conditions described in the "Experimental" section. 3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.3. Inject the samples and acquire the data.
Data Analysis
4.1. Integrate the peak areas for N-Bisdesmethyl Tramadol and the internal standard (Tramadol-D6). 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with 1/x² weighting. 4.4. Determine the concentration of N-Bisdesmethyl Tramadol in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of N-Bisdesmethyl Tramadol.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of rac-N-Bisdesmethyl Tramadol
Abstract
This application note details a robust and sensitive method for the quantitative analysis of rac-N-Bisdesmethyl Tramadol (N-desmethyltramadol), a primary metabolite of the synthetic opioid Tramadol, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization to enhance analyte stability and chromatographic performance. The described GC-MS method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.
Introduction
Tramadol is a widely prescribed analgesic that undergoes extensive metabolism in the body, primarily through N- and O-demethylation.[1][2] One of its principal metabolites is N-desmethyltramadol (NDT). Monitoring the levels of Tramadol and its metabolites, such as NDT, is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and in toxicological investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of these compounds in complex biological samples like urine and blood.[3][4] This note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of N-desmethyltramadol.
Experimental
1. Sample Preparation
A critical step in the analysis of N-desmethyltramadol from biological matrices is the effective extraction of the analyte from interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully employed.
Protocol 1: Liquid-Liquid Extraction (LLE) [3]
-
To 1.0 mL of the biological sample (e.g., urine), add an appropriate internal standard (e.g., Proadifen).
-
Alkalinize the sample to a pH greater than 9.
-
Add 5 mL of an organic solvent mixture, such as methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes, followed by centrifugation at approximately 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Perform a back-extraction by adding 1.0 mL of 0.1 M HCl. Vortex and centrifuge as in step 4.
-
Discard the organic layer and alkalinize the aqueous layer.
-
Perform a second extraction with 5 mL of MTBE.
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is then ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) [1]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol followed by deionized water and a conditioning buffer (e.g., 100 mM sodium acetate buffer, pH 4.5).
-
To 1.0 mL of the biological sample, add the internal standard and 6 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex and sonicate the sample for 15 minutes, then centrifuge for 15 minutes at approximately 3000 rpm.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with deionized water, a weak organic solvent, and methanol to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with a mixture of an organic solvent and a strong base (e.g., 2% ammonium hydroxide in ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried residue is then ready for derivatization.
2. Derivatization
Due to the presence of polar functional groups, derivatization of N-desmethyltramadol is often necessary to improve its thermal stability and chromatographic properties for GC-MS analysis.
Protocol 3: Silylation [4]
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial and heat at 80°C for 45 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
Protocol 4: Acylation [1]
-
To the dried extract, add 3 µL of propionic anhydride.
-
Cap the vial, vortex, and heat at 70°C for 22 minutes.
-
Cool the vial to room temperature.
-
Reconstitute the sample in an appropriate solvent for injection.
3. GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized N-desmethyltramadol. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 70-100°C, hold for 1-3 min, ramp at 20-35°C/min to 290°C, hold for 1 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for the derivatized N-desmethyltramadol should be selected. For Tramadol, a characteristic ion is m/z 58.[5] |
Quantitative Data Summary
The following table summarizes the quantitative performance data for the GC-MS analysis of N-desmethyltramadol and related compounds from various studies.
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| N-desmethyltramadol (NDT) | Urine | 10 - 1000 | 20 | [3] |
| Tramadol | Urine | 10 - 1000 | 10 | [3] |
| O-desmethyltramadol (ODT) | Urine | 10 - 1000 | 10 | [3] |
| Tramadol | Blood | 25 - 5000 | Not Specified | [4] |
| O-desmethyltramadol (ODT) | Blood | 25 - 5000 | Not Specified | [4] |
Results and Discussion
The described methods provide excellent linearity and sensitivity for the quantification of N-desmethyltramadol in biological samples. The choice between LLE and SPE will depend on the laboratory's resources and the required sample throughput, with SPE generally offering cleaner extracts. Derivatization is a crucial step to ensure reproducible and robust chromatographic performance. The use of an internal standard is essential for accurate quantification to compensate for variations in extraction efficiency and injection volume.
Conclusion
The GC-MS methods outlined in this application note are well-suited for the routine analysis of N-desmethyltramadol in a research or clinical setting. The provided protocols for sample preparation, derivatization, and instrument parameters can be adapted to specific laboratory needs, offering a reliable approach for the quantitative determination of this key Tramadol metabolite.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of N-Bisdesmethyl Tramadol.
References
- 1. nyc.gov [nyc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note: The Role of rac N-Bisdesmethyl Tramadol, Hydrochloride as a Reference Standard in Clinical and Forensic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Tramadol is a widely prescribed centrally acting analgesic used for moderate to moderately severe pain.[1][2] Its analgesic effect is complex, involving a dual mechanism: weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][3] Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1][2][4] The main active metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid receptor agonist than the parent drug and is crucial for the analgesic effect.[1][5][6] Other key metabolites include N-desmethyltramadol (M2) and subsequently N,N-bisdesmethyl tramadol (also known as N,N-didesmethyltramadol).[1][7]
Given the variability in patient metabolism due to genetic polymorphisms (especially in CYP2D6) and the potential for drug abuse, accurately quantifying tramadol and its metabolites in biological samples is critical for clinical diagnostics, therapeutic drug monitoring, and forensic toxicology.[2][4][6] Certified reference standards are essential for developing and validating analytical methods to ensure the accuracy, precision, and reliability of these measurements. This document provides detailed application notes and protocols for the use of rac N-Bisdesmethyl Tramadol, Hydrochloride as a reference standard in the clinical analysis of tramadol metabolism.
Tramadol Metabolic Pathway
Tramadol undergoes extensive Phase I metabolism in the liver. The primary pathways are O-demethylation to form the active metabolite O-desmethyltramadol (M1), which is catalyzed by CYP2D6, and N-demethylation to form N-desmethyltramadol (M2), catalyzed by CYP2B6 and CYP3A4.[1][2][4] These primary metabolites can be further metabolized. M2 can undergo further N-demethylation to form N,N-bisdesmethyl tramadol.[1] These metabolites are then typically conjugated in Phase II reactions (e.g., glucuronidation) before being excreted, primarily via the kidneys.[1][2]
Experimental Protocols for Clinical Analysis
The accurate quantification of tramadol and its metabolites, including N-Bisdesmethyl Tramadol, from complex biological matrices like plasma and urine requires robust analytical methods. The reference standard is crucial for creating calibration curves and quality control samples.
Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying tramadol and its metabolites in biological fluids.[8]
1. Principle: The method involves the extraction of analytes from a biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.
2. Materials and Reagents:
-
Reference Standards: this compound; Tramadol HCl; O-desmethyltramadol HCl; N-desmethyltramadol HCl.
-
Internal Standard (IS): Tramadol-d6, Propranolol, or other suitable IS.[8]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Perchloric acid.[9]
-
Water: Deionized or Milli-Q water.
-
Samples: Human plasma or urine.
3. Sample Preparation (Protein Precipitation): [8][9] This is a rapid and effective method for plasma samples.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile (or 200 µL of 7% perchloric acid) to precipitate proteins.[8][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Instrumental Conditions: The following table summarizes typical LC-MS/MS conditions. Parameters should be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min[9] |
| Gradient | Isocratic or gradient elution depending on required separation. |
| Column Temp. | 40-45 °C[9] |
| Injection Vol. | 5-10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tramadol: m/z 264 → 58; O-desmethyltramadol: m/z 250 → 58; N-desmethyltramadol: m/z 250 → 44; N,N-bisdesmethyl tramadol: m/z 236 → 44 (Transitions must be optimized)[7][10] |
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable alternative, often requiring derivatization of the analytes to improve their volatility and chromatographic properties.
1. Principle: Analytes are extracted from the biological matrix, derivatized, and then separated and quantified using GC-MS.
2. Materials and Reagents:
-
Reference Standards: As listed in Protocol 1.
-
Internal Standard (IS): Proadifen (SKF525A) or Medazepam.[11][12]
-
Extraction Solvents: Ethyl acetate, Diethyl ether, Methyl-tert-butyl ether (MTBE).[11][12]
-
Buffers: 0.1 M Sodium Carbonate.[11]
-
Derivatizing Agent: Propionic anhydride or similar.[13]
3. Sample Preparation (Liquid-Liquid Extraction & Derivatization): [11][13]
-
To 0.5 mL of urine, add 0.1 mL of internal standard.
-
Add 1 mL of 0.1 M sodium carbonate to basify the sample.[11]
-
Add 4 mL of an extraction solvent (e.g., ethyl acetate:diethyl ether 1:1 v/v).[11]
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 3 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue and add a derivatizing agent like propionic anhydride, then heat at 70°C for 20 minutes.[13]
-
After cooling, the sample is ready for GC-MS injection.
Data Presentation: Method Performance
Using this compound and other metabolite standards, analytical methods can be validated. The following tables summarize typical performance data from published methods for tramadol and its primary metabolites.
Table 1: GC-MS Method Validation Parameters for Tramadol Metabolites in Urine [12]
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Efficiency (%) | Intra-Assay Precision (%) |
| Tramadol | 10 - 1000 | 10 | 102.12 | 1.29 - 6.48 |
| O-desmethyltramadol | 10 - 1000 | 10 | 101.30 | 1.29 - 6.48 |
| N-desmethyltramadol | 10 - 1000 | 20 | 98.21 | 1.29 - 6.48 |
Table 2: LC-MS/MS Method Validation Parameters for Tramadol Metabolites in Plasma [8][9]
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Mean Recovery (%) | Within-Run Precision at LOQ (%) |
| Tramadol | 1.0 - 600.0[8] | 1.0[8] | ~96[9] | < 10.9[9] |
| O-desmethyltramadol | 0.5 - 300.0[8] | 0.5[8] | ~96[9] | < 10.1[9] |
Conclusion
The quantification of tramadol's metabolic profile is essential for both clinical management and forensic investigations. The use of high-purity, certified reference standards, such as this compound, is fundamental to the development, validation, and routine application of robust analytical methods like LC-MS/MS and GC-MS. These standards enable laboratories to achieve the accuracy and precision required to make informed clinical decisions, understand patient-specific metabolism, and accurately interpret toxicological findings.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nyc.gov [nyc.gov]
Application Note and Protocol for Solid-Phase Extraction of rac-N-Bisdesmethyl Tramadol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism in the body. One of its metabolites is rac-N-Bisdesmethyl Tramadol (also known as N,N-didesmethyltramadol). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples prior to chromatographic analysis. This document provides a detailed protocol for the solid-phase extraction of rac-N-Bisdesmethyl Tramadol from biological specimens, primarily focusing on a method adapted from established procedures for tramadol and its other metabolites.
Experimental Protocols
This section details a comprehensive solid-phase extraction protocol for the isolation of rac-N-Bisdesmethyl Tramadol from biological matrices such as urine, blood, and plasma. The protocol is based on a mixed-mode cation exchange SPE methodology, which has demonstrated high efficiency in extracting tramadol and its polar metabolites.
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elute Certify, Strata-X-C)
-
Biological Specimen: Urine, plasma, serum, or homogenized tissue
-
Internal Standard (IS): An appropriate deuterated analog of N-Bisdesmethyl Tramadol or a compound with similar chemical properties.
-
Reagents:
Sample Preparation
Proper sample preparation is critical to ensure optimal extraction efficiency and reproducibility.
-
Urine/Plasma/Serum:
-
Thaw frozen samples to room temperature and vortex for 30 seconds to ensure homogeneity.[4]
-
Centrifuge the samples at approximately 3000 rpm for 10-15 minutes to pellet any particulate matter.[1]
-
Pipette 1.0 mL of the supernatant into a clean glass tube.[1]
-
Add the internal standard to all samples, calibrators, and controls.
-
For urine samples that may contain glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase can be performed prior to SPE.[5]
-
Dilute the sample with a buffer. For example, add 2 mL of 0.1 M phosphate buffer (pH 6.0) to 1 mL of serum or 6 mL of 100 mM sodium acetate buffer (pH 4.5) to 1 mL of urine.[1][2]
-
-
Tissue Homogenates (e.g., Brain, Liver):
Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/minute.[1]
-
-
Washing:
-
Wash the cartridge to remove endogenous interferences. A typical wash sequence includes:
-
1 mL of deionized water.
-
1 mL of 0.1 M acetic acid.
-
2-3 mL of methanol.[1]
-
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
Post-Extraction Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40-50°C.[3]
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for the analytical instrument (e.g., 100-200 µL of a mixture of acetonitrile and water).[3]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of tramadol and its metabolites. While specific data for rac-N-Bisdesmethyl Tramadol is limited, the presented values for tramadol and O-desmethyltramadol provide a strong indication of the expected performance of the described SPE protocol.
| Analyte | Matrix | SPE Cartridge Type | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Tramadol | Serum | C18/Strong Cation Exchange | 84.8 - 98.9 | 21 | [2] |
| Tramadol | Plasma | Strata-X | >85 | 1 | [3] |
| O-desmethyltramadol | Plasma | Not Specified | 96 | 2 | [6] |
| Tramadol | Urine | Cation Exchange | >69 | 3-25 | [7] |
| O-desmethyltramadol | Plasma | Not Specified | 93.52 ± 7.88 | 50 | [8] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of rac-N-Bisdesmethyl Tramadol.
Caption: Solid-Phase Extraction Workflow for N-Bisdesmethyl Tramadol.
Caption: Logical Flow from Sample to Quantitative Data.
References
- 1. nyc.gov [nyc.gov]
- 2. [Determination of tramadol hydrochloride in serum samples by disk solid phase extraction and gas chromatography-mass spectrometry in selected ion monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of rac-N-Bisdesmethyl Tramadol for Enhanced Gas Chromatography-Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of racemic N-Bisdesmethyl Tramadol (N,N-didesmethyl tramadol), a major metabolite of the synthetic opioid analgesic Tramadol, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The conversion of the polar amine and hydroxyl groups of N-Bisdesmethyl Tramadol into nonpolar derivatives is crucial for improving chromatographic resolution, increasing volatility, and enhancing detector sensitivity.[1] This document outlines two primary derivatization methods, silylation and acylation, presents a summary of quantitative performance data, and provides a comprehensive experimental workflow.
Introduction
Tramadol is extensively metabolized in the body, primarily through N- and O-demethylation, forming several metabolites, including N-Bisdesmethyl Tramadol. Monitoring the levels of Tramadol and its metabolites in biological matrices is essential in clinical and forensic toxicology, as well as in pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of these compounds. However, the polar nature of metabolites like N-Bisdesmethyl Tramadol, containing primary amine and hydroxyl functional groups, leads to poor chromatographic peak shape and thermal instability. Derivatization is a necessary sample preparation step to address these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. This note details validated methods for the derivatization and subsequent GC-MS analysis of N-Bisdesmethyl Tramadol.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of N-Bisdesmethyl Tramadol and related compounds using GC-MS following derivatization.
| Analyte | Derivatization Reagent | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Extraction Recovery (%) |
| N-Bisdesmethyl Tramadol (NDT) | Propionic Anhydride | Urine | 10 - 1000 | 20 | 1.29 - 6.48 | 1.28 - 6.84 | 98.21 |
| Tramadol (T) | Propionic Anhydride | Urine | 10 - 1000 | 10 | 1.29 - 6.48 | 1.28 - 6.84 | 102.12 |
| O-Desmethyltramadol (ODT) | Propionic Anhydride | Urine | 10 - 1000 | 10 | 1.29 - 6.48 | 1.28 - 6.84 | 101.30 |
| Tramadol (T) | BSTFA + 1% TMCS | Whole Blood, Brain, Liver, Kidney | 50 - 1000 | 50 | < 15 | < 15 | Not Reported |
| O-Desmethyltramadol (ODT) | BSTFA + 1% TMCS | Whole Blood, Brain, Liver, Kidney | 50 - 1000 | 50 | < 15 | < 15 | Not Reported |
| Tramadol (T) | MSTFA + 1% TMCS | Skeletal Tissues | Calibration curve with R² > 0.99 | Not Reported | Not Reported | Not Reported | Not Reported |
| O-Desmethyltramadol (ODT) | MSTFA + 1% TMCS | Skeletal Tissues | Calibration curve with R² > 0.98 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting Tramadol and its metabolites from biological matrices.[2][3]
Materials:
-
SPE Columns (e.g., Polychrom Clin II)[2]
-
100 mM Sodium Acetate Buffer (pH 4.5)[2]
-
Methanol
-
Eluting Solvent: Ethyl Acetate/Ammonium Hydroxide (98/2, v/v)[2]
-
Internal Standard (IS) Solution (e.g., Methapyrilene, 50 mg/L)[2]
-
Nitrogen Evaporator
Procedure:
-
To 1.0 mL of the biological sample (e.g., urine, blood), add 10 µL of the internal standard solution.[2]
-
Add 6 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex for 30 seconds.[2]
-
Sonicate the mixture for 15 minutes, followed by centrifugation at approximately 3000 rpm for 15 minutes.[2]
-
Condition the SPE column with appropriate solvents as per the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.[2]
-
Wash the column to remove interfering compounds.
-
Elute the analytes with the eluting solvent.[2]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[2]
Derivatization Methods
This method is effective for derivatizing both the amine and hydroxyl groups of N-Bisdesmethyl Tramadol and its related metabolites, rendering them stable for GC analysis.[2]
Materials:
-
Propionic Anhydride[2]
-
Reconstitution Solvent (e.g., Toluene with an internal standard)
Procedure:
-
To the dried extract from the SPE step, add a suitable volume of propionic anhydride.
-
Vortex the mixture and heat at an appropriate temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.
-
Evaporate the excess propionic anhydride under a stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent for GC-MS injection.[2]
Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[1][4]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1] or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[5]
-
Ethyl Acetate
Procedure:
-
To the dried extract, add a mixture of the silylating agent (e.g., 50 µL of MSTFA + 1% TMCS) and a solvent (e.g., 50 µL of ethyl acetate).[5]
-
Vortex the mixture and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 1 hour) to facilitate the derivatization reaction.[5]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized N-Bisdesmethyl Tramadol. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent GC system or equivalent
-
Column: Zebron ZB-Drug-1 column (15 m, 0.25 mm i.d., 0.25 µm film) or similar[5]
-
Injection Mode: Splitless[5]
-
Injection Volume: 1-2 µL[5]
-
Injector Temperature: 250°C[5]
-
Oven Temperature Program: Initial temperature of 100°C held for 1-3 minutes, then ramped at 15°C/min to 250°C and held for 4 minutes, followed by a ramp at 70°C/min to 320°C and held for 5 minutes.[1][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min)[1]
-
Mass Spectrometer: Agilent MS detector or equivalent
-
Ionization Mode: Electron Impact (EI), 70 eV[1]
-
Ion Source Temperature: 200°C[1]
-
Transfer Line Temperature: 250°C[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z ions for the derivatized analytes.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the derivatization and GC-MS analysis of N-Bisdesmethyl Tramadol.
Conclusion
The derivatization of N-Bisdesmethyl Tramadol is a critical step for reliable and sensitive quantification by GC-MS. Both acylation with propionic anhydride and silylation with reagents such as BSTFA or MSTFA are effective methods to improve the chromatographic properties of this polar metabolite. The choice of derivatization reagent may depend on the specific requirements of the assay and the other analytes being measured simultaneously. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the determination of N-Bisdesmethyl Tramadol in various biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nyc.gov [nyc.gov]
- 3. A Gas Chromatography-Mass Spectrometry Method to Determine Tramadol Abuse Using Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry designation and prediction of metabolic dealkylation and hydroxylation reactions in xenobiotics exemplified by tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laurentian.ca [laurentian.ca]
Chiral Separation of N-Bisdesmethyl Tramadol Enantiomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bisdesmethyl Tramadol, also known as N,O-didesmethyltramadol (NODT), is a significant metabolite of the centrally acting analgesic, tramadol. As with tramadol and its other metabolites, NODT is a chiral compound, existing as a racemic mixture of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. This document provides a detailed application note and protocol for the chiral separation of racemic N-Bisdesmethyl Tramadol enantiomers based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle
The enantiomers of N-Bisdesmethyl Tramadol are separated using a chiral stationary phase (CSP) in a liquid chromatography system. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and subsequent quantification by a highly sensitive and selective detector, such as a tandem mass spectrometer.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous enantioselective analysis of tramadol and its three main metabolites, including N,O-didesmethyltramadol, in human whole blood[1][2]:
| Analyte Enantiomer | Calibration Range (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Repeatability (RSD%) | Intermediate Precision (RSD%) | Accuracy (%) |
| (+)-N,O-didesmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (-)-N,O-didesmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (+)-Tramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (-)-Tramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (+)-O-desmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (-)-O-desmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (+)-N-desmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
| (-)-N-desmethyltramadol | 0.25 - 250 | 0.125 - 0.50 | 2 - 6 | 2 - 7 | 83 - 114 |
Experimental Protocol
This protocol is adapted from the method described by Haage et al. (2016)[1][2].
Materials and Reagents
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Racemic N-Bisdesmethyl Tramadol standard
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Internal Standards (e.g., tramadol-(13)C-D3, O-desmethyl-cis-tramadol-D6)
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Acetonitrile (LC-MS grade)
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Ammonium acetate
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Formic acid
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Water (LC-MS grade)
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Whole blood, plasma, or other relevant biological matrix
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate, n-hexane)
-
pH adjustment solutions (e.g., sodium hydroxide)
Equipment
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column: alpha-1-acid glycoprotein (AGP) column (e.g., 100 mm x 2.1 mm, 5 µm) with a compatible guard column[1][2].
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 g of whole blood sample, add the internal standards.
-
Alkalinize the sample to approximately pH 11 using a suitable base.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Mobile Phase: 0.8% Acetonitrile and 99.2% Ammonium acetate (20 mM, pH 7.2)[1][2]
-
Flow Rate: As recommended for the specific column dimensions.
-
Column Temperature: Ambient or as optimized.
-
Injection Volume: 5-20 µL (can be optimized).
-
Post-column Infusion: To enhance sensitivity, a post-column infusion of 0.05% formic acid in acetonitrile can be used[1][2].
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer of N-Bisdesmethyl Tramadol and the internal standards need to be determined and optimized on the specific mass spectrometer being used.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for each enantiomer of N-Bisdesmethyl Tramadol and the internal standards.
-
Calculate the peak area ratios of the analytes to their corresponding internal standards.
-
Construct calibration curves by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of the enantiomers in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the chiral separation of N-Bisdesmethyl Tramadol enantiomers.
Caption: Logical relationship for the chiral analysis of N-Bisdesmethyl Tramadol.
References
Troubleshooting & Optimization
Stability issues of rac N-Bisdesmethyl Tramadol, Hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of rac N-Bisdesmethyl Tramadol, Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific metabolite is limited, the following guidance is based on established knowledge of Tramadol and its other metabolites.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation due to improper pH. | Verify the pH of your solution. Tramadol and its metabolites can be susceptible to pH-dependent hydrolysis. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7). A study on the photocatalytic degradation of N,N-Bisdesmethyl-Tramadol indicated an optimal degradation pH of 6.7, suggesting instability at this pH under light exposure.[1] For general stability, maintaining a pH between 4 and 5 may be preferable. |
| Temperature-induced degradation. | Review storage and experimental temperatures. Elevated temperatures can accelerate degradation. | Store stock solutions and experimental samples at recommended temperatures (see Table 1). Avoid repeated freeze-thaw cycles. Stability studies on similar compounds have shown good stability at refrigerated (4°C) and frozen (-20°C) temperatures. |
| Photodegradation. | Assess exposure of the solution to light, especially UV light. | Prepare and handle solutions in a light-controlled environment. Use amber vials or wrap containers in aluminum foil to protect from light. While Tramadol itself has shown some photostability, it is best practice to minimize light exposure for its metabolites. |
| Oxidative degradation. | Consider the possibility of oxidation from dissolved oxygen or other oxidizing agents in the solvent. | Use de-gassed solvents for solution preparation. If the application allows, consider adding an antioxidant. |
| Adsorption to container surfaces. | Evaluate the material of your storage containers. | Use low-adsorption vials, such as silanized glass or polypropylene, especially for low-concentration solutions. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Formation of degradation products. | Analyze the pattern of the new peaks. Do they increase over time as the main analyte peak decreases? | Attempt to identify the degradation products using mass spectrometry (MS). Potential degradation pathways for Tramadol and its metabolites include N-demethylation and O-demethylation, as well as oxidation.[2] |
| Contamination. | Review sample preparation and handling procedures. | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank sample to check for contaminants in the solvent and analytical system. |
| Interaction with other components in the solution. | If working with a complex matrix, consider potential interactions. | Simplify the matrix if possible to identify the source of the interaction. Perform stability studies in the specific matrix to understand potential incompatibilities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing solutions of this compound?
For analytical purposes, methanol or a mixture of water and methanol or acetonitrile is commonly used. The hydrochloride salt is generally soluble in aqueous solutions. For long-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO, methanol, or acetonitrile and store them at low temperatures.
Q2: What are the optimal storage conditions for solutions of this compound?
Based on stability data for Tramadol and its other metabolites, the following storage conditions are recommended. Please note that a formal stability study for your specific solvent and concentration is advised.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Temperature | Duration | Recommendation |
| Short-term (Working Solutions) | Room Temperature (20-25°C) | Up to 24 hours | Minimize exposure to light. Use a neutral to slightly acidic buffer. |
| Mid-term | Refrigerated (2-8°C) | Up to 14 days | Protect from light. Ensure the container is tightly sealed. |
| Long-term (Stock Solutions) | Frozen (-20°C or -80°C) | Several months | Use a non-aqueous solvent if possible. Avoid repeated freeze-thaw cycles by aliquoting. |
This data is extrapolated from studies on Tramadol and its other metabolites and should be used as a guideline.[3]
Q3: How does pH affect the stability of this compound in solution?
While specific data for this metabolite is scarce, the stability of amine-containing compounds is often pH-dependent. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to prevent base-catalyzed degradation. It is crucial to buffer the solution if the experimental conditions are expected to alter the pH.
Q4: Is this compound susceptible to photodegradation?
Yes, there is a potential for photodegradation. A study on the photocatalytic degradation of N,N-Bisdesmethyl-Tramadol suggests susceptibility to light-induced degradation.[1] Therefore, it is crucial to protect solutions from light, especially UV light, by using amber vials or other light-blocking measures.
Q5: Are there any known degradation products of rac N-Bisdesmethyl Tramadol?
The specific degradation products of rac N-Bisdesmethyl Tramadol in solution are not well-documented in the available literature. However, based on the known metabolic and degradation pathways of Tramadol, potential degradation could involve further demethylation, oxidation of the cyclohexanol ring, or cleavage of the molecule.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of the compound in a specific solution under various conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., methanol, acetonitrile, or purified water with buffer) at a known concentration.
-
Divide the stock solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested:
-
Temperature: -20°C, 4°C, 25°C (room temperature), and an elevated temperature (e.g., 40°C) for accelerated stability testing.
-
Light Exposure: Protect one set of samples from light at each temperature, and expose another set to ambient light or a controlled light source (photostability chamber).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9) to assess pH stability.
-
-
-
Time Points:
-
Determine the concentration of the analyte at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Quantify the concentration of this compound and monitor for the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining at least 90-95% of the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
Optimization of mass spectrometry parameters for rac N-Bisdesmethyl Tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the analysis of rac-N-desmethyltramadol (M2), a primary metabolite of tramadol.
Frequently Asked Questions (FAQs)
Q1: What is rac-N-desmethyltramadol, and how is it different from N-bisdesmethyl tramadol?
A1: Rac-N-desmethyltramadol is one of the main metabolites of tramadol, formed through N-demethylation by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1] The term "rac" refers to the fact that it is a racemic mixture of enantiomers, which is the common form since tramadol itself is administered as a racemate.[2][3] "N-bisdesmethyl tramadol" is an alternative name for the same compound. For clarity, this guide will use the more common name, N-desmethyltramadol.
Q2: What are the typical mass spectrometry parameters for the analysis of N-desmethyltramadol?
A2: N-desmethyltramadol is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The most common multiple reaction monitoring (MRM) transition is from the protonated molecule [M+H]+ at m/z 250 to a product ion at m/z 44.[4]
Q3: What are the recommended liquid chromatography (LC) conditions for separating N-desmethyltramadol?
A3: A reversed-phase C18 column is commonly used for the separation of N-desmethyltramadol.[5] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5] Both isocratic and gradient elution methods can be effective.
Q4: What are the most common sample preparation techniques for analyzing N-desmethyltramadol in biological matrices?
A4: The choice of sample preparation technique depends on the matrix and the desired level of sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte of interest.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for N-desmethyltramadol
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Solution:
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate amount of an acidic modifier, such as formic acid (0.1%), to minimize silanol interactions.
-
Sample Diluent: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions to prevent peak distortion.
-
Column Choice: Consider using a column with a different stationary phase, such as a PFP or Biphenyl column, which can offer different selectivity for polar compounds.
-
System Contamination: Flush the column and LC system to remove any contaminants that may be affecting peak shape.
-
Issue 2: Low Sensitivity or Inconsistent Signal for N-desmethyltramadol
-
Possible Cause: Suboptimal ionization, matrix effects, or issues with the mass spectrometer settings.
-
Solution:
-
Ion Source Optimization: Infuse a standard solution of N-desmethyltramadol directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
-
Matrix Effects Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are present, improve the sample cleanup procedure or adjust the chromatography to separate the analyte from the interfering compounds.
-
Collision Energy Optimization: Optimize the collision energy for the m/z 250 -> 44 transition to ensure maximum fragmentation and signal intensity.
-
Internal Standard: Use a stable isotope-labeled internal standard to compensate for variations in sample preparation, injection volume, and instrument response.
-
Issue 3: Carryover of N-desmethyltramadol in Blank Injections
-
Possible Cause: Adsorption of the analyte onto surfaces in the LC system, such as the injector, tubing, or column.
-
Solution:
-
Injector Wash: Use a strong organic solvent, potentially with an acid or base additive, in the injector wash solution to effectively clean the needle and sample loop between injections.
-
Column Wash: Implement a high-organic wash at the end of each analytical run to elute any strongly retained compounds from the column.
-
System Cleaning: If carryover persists, it may be necessary to clean the entire LC system, including tubing and fittings.
-
Quantitative Data Tables
Table 1: Mass Spectrometry Parameters for N-desmethyltramadol and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tramadol | 264.2 | 58.2 | ESI+ |
| O-desmethyltramadol (M1) | 250.2 | 58.2 | ESI+ |
| N-desmethyltramadol (M2) | 250.2 | 44.0 | ESI+ |
| N,O-didesmethyltramadol (M5) | 236.1 | 218.4 | ESI+ |
Note: The specific collision energy should be optimized for your instrument.
Table 2: Example Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Experimental Protocols
Protocol: LC-MS/MS Analysis of N-desmethyltramadol in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the conditions described in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject the reconstituted sample onto the column.
-
Acquire data in MRM mode using the transitions specified in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for N-desmethyltramadol and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of N-desmethyltramadol using a calibration curve prepared in a matching matrix.
-
Visualizations
Caption: A typical experimental workflow for the analysis of N-desmethyltramadol.
Caption: The metabolic pathway of tramadol to its primary metabolites.
References
- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nyc.gov [nyc.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in rac N-Bisdesmethyl Tramadol, Hydrochloride Analysis
Welcome to the technical support center for the analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Tailing for N-Bisdesmethyl Tramadol
Question: My chromatogram for N-Bisdesmethyl Tramadol shows significant peak tailing and poor resolution. What could be the cause and how can I fix it?
Answer:
Peak tailing for polar amine compounds like N-Bisdesmethyl Tramadol is a common issue in reversed-phase chromatography. Several factors can contribute to this problem:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of C18 columns can interact with the basic amine groups of the analyte, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Contamination: Buildup of matrix components on the column can interfere with the chromatography.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Adjust the mobile phase pH to be approximately 2 pH units below the pKa of N-Bisdesmethyl Tramadol (pKa ≈ 9.4) to ensure it is fully protonated. A common starting point is a mobile phase containing 0.1% formic acid or acetic acid.
-
Additive Competition: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active silanol sites on the column, reducing their interaction with your analyte.[1]
-
-
Select an Appropriate Column:
-
End-Capped Columns: Utilize a high-quality, end-capped C18 or a phenyl-hexyl column. These columns have fewer free silanol groups, minimizing secondary interactions.
-
Alternative Chemistries: Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which can offer different selectivity and improved peak shape for polar compounds.
-
-
Column Washing and Regeneration:
-
Implement a robust column washing procedure between injections to remove strongly retained matrix components. This can involve flushing with a strong organic solvent like isopropanol or a gradient wash from low to high organic content.
-
If performance degrades, consider a more rigorous column regeneration procedure as recommended by the manufacturer.
-
Issue 2: Significant Ion Suppression or Enhancement in Mass Spectrometry Data
Question: I am observing significant ion suppression (or enhancement) for my analyte, leading to poor accuracy and reproducibility. How can I identify and mitigate these matrix effects?
Answer:
Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[2][3][4]
Identifying Matrix Effects:
The most common method to assess matrix effects is the post-extraction spike method .[5] This involves comparing the response of the analyte spiked into a blank, extracted matrix sample to the response of the analyte in a pure solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: The primary goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[6][7][8] Mixed-mode cation exchange (MCX) cartridges can be particularly useful for basic compounds like N-Bisdesmethyl Tramadol.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation.[6][9] Optimization of the extraction solvent and pH is crucial for good recovery.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and may not be sufficient for sensitive assays.[7]
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution profile to separate the analyte from the majority of the matrix components.
-
Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components (like salts and phospholipids) to waste instead of the mass spectrometer source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most effective way to compensate for matrix effects.[10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Issue 3: Low Recovery of N-Bisdesmethyl Tramadol During Sample Extraction
Question: My recovery for N-Bisdesmethyl Tramadol is consistently low after sample preparation. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors during the extraction process.
Troubleshooting Steps:
-
Optimize Extraction pH: N-Bisdesmethyl Tramadol is a basic compound. Ensure the pH of the sample is adjusted to an appropriate level to ensure it is in a neutral, extractable form during LLE or is retained on the SPE sorbent. For LLE, the pH should be about 2 units above the pKa. For cation exchange SPE, the sample should be loaded at a low pH to ensure the analyte is charged.
-
Evaluate Extraction Solvents (for LLE):
-
Optimize SPE Procedure:
-
Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C18, MCX) is appropriate for the analyte's properties.
-
Wash Steps: The wash steps are critical for removing interferences without eluting the analyte. Optimize the composition and volume of the wash solutions. A common issue is using a wash solvent that is too strong, leading to premature elution of the analyte.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For cation exchange, this typically involves a basic or high ionic strength solution. For reversed-phase, a high percentage of organic solvent is needed.
-
-
Check for Adsorption to Labware:
-
Polar analytes can sometimes adsorb to the surface of glass or plastic labware. Consider using silanized glassware or polypropylene tubes to minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] For a polar, basic compound like N-Bisdesmethyl Tramadol, matrix effects from endogenous components like phospholipids can be particularly problematic in LC-MS/MS analysis.
Q2: What is the best sample preparation technique to minimize matrix effects for N-Bisdesmethyl Tramadol analysis?
A2: While the "best" technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a wide range of interfering components.[6][7] Specifically, mixed-mode cation exchange (MCX) SPE can be highly selective for basic compounds like N-Bisdesmethyl Tramadol, providing a very clean extract.[1] Liquid-liquid extraction (LLE) is also a good option and often provides cleaner extracts than protein precipitation.[6][9]
Q3: How do I choose an appropriate internal standard for N-Bisdesmethyl Tramadol analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., N-Bisdesmethyl Tramadol-d6). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, allowing for accurate correction.[10] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective strategy to reduce matrix effects, especially for less complex matrices or when the analyte concentration is high.[5] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay and may not be suitable for trace-level quantification.
Q5: What are some key LC-MS/MS parameters to optimize to reduce susceptibility to matrix effects?
A5:
-
Ionization Source: Electrospray ionization (ESI) is commonly used but can be susceptible to matrix effects.[2] Atmospheric pressure chemical ionization (APCI) is sometimes less prone to matrix effects for certain compounds.[7] Optimizing source parameters like temperature, gas flows, and spray voltage can help improve signal stability.
-
Chromatographic Resolution: Achieving good chromatographic separation between the analyte and major matrix components is crucial. A longer column, a shallower gradient, or a different stationary phase can improve resolution.
-
Multiple Reaction Monitoring (MRM): Using highly specific MRM transitions for the analyte and internal standard can help to reduce the impact of interfering compounds that may have the same precursor ion mass.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Bisdesmethyl Tramadol from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., N-Bisdesmethyl Tramadol-d6 in methanol).
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH for SPE loading.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning (using a mixed-mode cation exchange cartridge):
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M HCl.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect (%)* | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 45 | 95 | 52 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 25 | 85 | 64 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | < 10 | 90 | 81 |
*Relative Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in pure solution - 1) x 100. A value closer to 0 indicates less matrix effect.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nyc.gov [nyc.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of rac N-Bisdesmethyl Tramadol during extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of rac N-Bisdesmethyl Tramadol, a primary and polar metabolite of Tramadol, during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is rac N-Bisdesmethyl Tramadol and why is its recovery often low?
A1: rac N-Bisdesmethyl Tramadol is a major metabolite of the analgesic drug Tramadol.[1] It is formed by the removal of both N-methyl groups from the parent compound.[2] This structural change significantly increases the molecule's polarity compared to Tramadol. Standard extraction protocols, especially those optimized for the less polar parent drug, often result in low recovery because the highly polar nature of N-Bisdesmethyl Tramadol causes it to have a strong affinity for aqueous solutions, making it difficult to transfer into an organic solvent (in LLE) or to retain on common non-polar sorbents (in SPE).[3][4]
Q2: What are the key chemical properties of rac N-Bisdesmethyl Tramadol to consider for extraction?
A2: The most critical properties are its high polarity and its basic nature. The primary amine group gives the molecule a pKa similar to Tramadol (pKa ≈ 9.4), meaning it will be positively charged (ionized) in acidic or neutral solutions.[5] To achieve efficient extraction, this charge must be neutralized by adjusting the sample pH to basic conditions (pH > 10).
Q3: Which extraction method is generally better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both methods can be effective if properly optimized.
-
SPE can offer higher selectivity and cleaner extracts if the correct sorbent is used. Mixed-mode sorbents (e.g., cation exchange combined with reversed-phase) are often ideal for polar, ionizable compounds like this.[4]
-
LLE is simpler and requires less specialized equipment but may require more optimization of pH and solvent choice to achieve high recovery for a polar analyte.[6]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Q1: My analyte is not being retained on the SPE cartridge and is found in the sample load and wash fractions. What is the problem?
A1: This indicates that the affinity between your analyte and the sorbent is too weak under the loading conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | N-Bisdesmethyl Tramadol is very polar. A standard non-polar sorbent like C18 may not provide sufficient retention.[4][7] Solution: Switch to a mixed-mode cation exchange (MCX) sorbent that retains the analyte via both polar/hydrophobic interactions and strong ionic interactions. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can be effective.[4] |
| Incorrect Sample pH | If using a reversed-phase sorbent (C18, HLB), the analyte must be in its neutral, less polar form. Solution: Adjust the sample pH to >10 before loading. If using a cation exchange sorbent, the analyte must be charged. Solution: Adjust the sample pH to < 7 before loading.[4][8] |
| Sample Solvent is Too Strong | If the sample is dissolved in a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent. Solution: Dilute the sample with a weaker solvent (e.g., water or an appropriate buffer) before loading.[9] |
| High Flow Rate | Loading the sample too quickly does not allow enough contact time for the analyte to bind to the sorbent.[8][9] Solution: Decrease the flow rate to approximately 1-2 mL/min during sample loading. |
| Improper Cartridge Conditioning | Failure to properly wet the sorbent bed will lead to inconsistent and poor binding.[8] Solution: Ensure the cartridge is conditioned first with an appropriate solvent like methanol, followed by an equilibration step with a solution similar in composition to your sample (e.g., buffered water at the loading pH). Do not let the sorbent bed dry out between steps.[9] |
Q2: The analyte is retained on the cartridge, but I have low recovery in my final eluate. How can I improve elution?
A2: This suggests the elution solvent is not strong enough or is of the wrong composition to break the analyte-sorbent interactions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Elution Solvent Strength | The chosen solvent may not be strong enough to desorb the analyte. Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For mixed-mode cation exchange, this requires a two-pronged approach.[7] |
| Incorrect Elution Solvent pH | For a cation exchange sorbent, the analyte must be neutralized to break the ionic bond for elution. Solution: Use a strong organic solvent (e.g., Methanol) containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol to raise the pH and neutralize the analyte's positive charge, allowing it to be released.[10] |
| Insufficient Elution Volume | You may not be using enough solvent to completely wash the analyte off the cartridge.[7][11] Solution: Increase the elution volume in increments (e.g., from 2x 1 mL to 2x 2 mL) and test recovery at each step. |
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Q1: What is the optimal pH for extracting rac N-Bisdesmethyl Tramadol from an aqueous sample?
A1: To ensure the analyte is in its neutral, most hydrophobic form, the pH of the aqueous sample must be adjusted to be at least 2 units above its pKa. Given Tramadol's pKa of 9.41, a sample pH of >10.5 is recommended.[5][12] This is achieved by adding a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).
Q2: I have adjusted the pH, but my recovery is still poor. What else can I do?
A2: Low recovery after pH adjustment usually points to issues with solvent choice or the inherent high polarity of the analyte.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Extraction Solvent is Too Non-Polar | Solvents like hexane or diethyl ether may not be polar enough to efficiently extract the polar N-Bisdesmethyl Tramadol, even in its neutral form.[6][13] Solution: Use a more polar organic solvent or a solvent mixture. Good options include ethyl acetate, dichloromethane, or a mixture of ethyl acetate and diethyl ether (1:1 v/v).[5][14] |
| High Analyte Solubility in Aqueous Phase | Due to its polarity, the analyte may still have a high affinity for the aqueous phase. Solution: Use the "salting out" technique. Add a salt like sodium chloride (NaCl) to the aqueous sample to saturation (5-10% w/v).[9][12] This decreases the analyte's solubility in the aqueous layer and promotes its partitioning into the organic solvent. |
| Insufficient Solvent Volume or Mixing | An inadequate volume of organic solvent or insufficient mixing will lead to incomplete extraction. Solution: Increase the organic solvent-to-sample ratio; a ratio of 7:1 is often cited as a good starting point for optimization.[12][13] Ensure vigorous mixing (vortexing) for at least 1-2 minutes to maximize contact between the two phases. |
| Emulsion Formation | A stable emulsion can form at the interface, trapping the analyte. Solution: To break an emulsion, try adding a small amount of salt, gentle heating, or centrifugation at a higher speed. |
Summary of Key Parameters
Physicochemical Properties of rac N-Bisdesmethyl Tramadol
| Property | Value / Description | Implication for Extraction |
| Chemical Structure | Metabolite of Tramadol lacking two N-methyl groups[15] | Increased polarity compared to the parent drug. |
| Molecular Formula | C₁₄H₂₁NO₂ (Free Base)[15] | Relatively small molecule. |
| pKa | ~9.4 (estimated from Tramadol)[5] | Basic compound; will be ionized (charged) at acidic/neutral pH. |
| Polarity | High | High affinity for aqueous phases; requires optimized conditions for extraction into organic solvents or retention on SPE sorbents. |
Comparison of Common LLE Solvents
| Solvent | Polarity Index | Suitability for N-Bisdesmethyl Tramadol |
| Hexane | 0.1 | Poor: Too non-polar. |
| Diethyl Ether | 2.8 | Fair: Often used in mixtures.[14] |
| Dichloromethane (DCM) | 3.1 | Good: A common choice for moderately polar compounds.[6] |
| Ethyl Acetate | 4.4 | Very Good: A good balance of polarity for extracting this type of metabolite.[5] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) using Mixed-Mode Cartridge
-
Cartridge Selection: Use a mixed-mode, strong cation exchange (MCX) SPE cartridge.
-
Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of a buffer at pH 6 (e.g., 100 mM sodium acetate buffer).[10]
-
Sample Preparation & Loading: Dilute the biological sample (e.g., urine, plasma) with the pH 6 buffer. Load the prepared sample onto the cartridge at a flow rate of 1-2 mL/min. The analyte will be positively charged and retained by the cation exchanger.
-
Washing:
-
Wash 1: Pass 2 mL of the pH 6 buffer to remove hydrophilic interferences.
-
Wash 2: Pass 2 mL of methanol to remove lipophilic, non-basic interferences.
-
-
Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide in methanol solution. The high pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to elute.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of aqueous sample (e.g., urine), add an appropriate internal standard.
-
pH Adjustment: Add 100 µL of 5M Sodium Hydroxide (NaOH) to adjust the sample pH to >10.5. Vortex briefly.
-
Salting Out: Add ~100 mg of sodium chloride (NaCl) and vortex until dissolved.
-
Extraction: Add 5 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-Down & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualized Workflows & Logic
Caption: General workflow for Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
Caption: General workflow for an optimized Liquid-Liquid Extraction (LLE) protocol.
References
- 1. Buy rac N-Desmethyl Tramadol | 75377-45-6 [smolecule.com]
- 2. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. wjbphs.com [wjbphs.com]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. specartridge.com [specartridge.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. nyc.gov [nyc.gov]
- 11. welchlab.com [welchlab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. academic.oup.com [academic.oup.com]
- 15. rac N-Bisdesmethyl Tramadol, Hydrochloride [lgcstandards.com]
Technical Support Center: Quantification of rac-N-Bisdesmethyl Tramadol in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of racemic N-Bisdesmethyl Tramadol (NDT) quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for NDT analysis in plasma?
A1: Protein precipitation is a frequently used method due to its simplicity and speed.[1][2][3] Acetonitrile is a common precipitation solvent.[1][4] Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also employed for cleaner sample extracts.[5][6][7]
Q2: Which type of liquid chromatography column is suitable for separating NDT?
A2: Reversed-phase columns, particularly C18 columns, are widely used for the chromatographic separation of tramadol and its metabolites.[1][8][9] For separating the enantiomers of tramadol and its metabolites, chiral columns such as Chiralpak® AD or alpha-1-acid glycoprotein (AGP) columns are necessary.[7][10]
Q3: What are the typical mass spectrometry settings for NDT detection?
A3: NDT is typically analyzed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[2][11] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for NDT.[6]
Q4: What are the expected plasma concentrations for NDT in clinical samples?
A4: In patients undergoing tramadol treatment, plasma concentrations of N-desmethyltramadol have been observed to range from approximately 4.9 ng/mL to 317 ng/mL.[3]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
Q: My recovery for N-Bisdesmethyl Tramadol is consistently low. What are the potential causes and solutions?
A: Low recovery can stem from several factors during sample preparation and analysis. Consider the following:
-
Inefficient Protein Precipitation:
-
Cause: The ratio of plasma to precipitation solvent may be suboptimal.
-
Solution: Experiment with different ratios of acetonitrile or methanol to plasma. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Ensure vigorous vortexing to facilitate complete protein precipitation.
-
-
Suboptimal pH during Liquid-Liquid Extraction (LLE):
-
Cause: The pH of the aqueous phase may not be suitable for efficient extraction of NDT into the organic solvent.
-
Solution: Adjust the pH of the plasma sample to a basic condition (e.g., pH 11) before extraction with an organic solvent like methyl t-butyl ether or a mixture of ethyl acetate and diethyl ether.[7][12]
-
-
Improper Solid-Phase Extraction (SPE) Cartridge or Protocol:
-
Cause: The chosen SPE cartridge chemistry may not be optimal for NDT retention, or the washing and elution steps may be inadequate.
-
Solution: Mixed-mode cation exchange (MCX) cartridges can be effective for extracting basic compounds like NDT.[13] Optimize the pH of the loading and washing solutions and ensure the elution solvent is strong enough to desorb the analyte completely.
-
-
Analyte Adsorption:
-
Cause: NDT may adsorb to plasticware or glassware during sample processing.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing for N-Bisdesmethyl Tramadol in my chromatograms. How can I improve the peak shape?
A: Peak tailing is often related to secondary interactions on the analytical column or issues with the mobile phase.
-
Secondary Silanol Interactions:
-
Cause: Basic analytes like NDT can interact with acidic silanol groups on the surface of the silica-based column packing material.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% to 0.2% formic acid.[2][11] This helps to protonate the silanol groups and reduce secondary interactions. Using a column with end-capping can also mitigate this issue.
-
-
Mobile Phase pH:
-
Cause: The pH of the mobile phase can affect the ionization state of NDT and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of NDT to ensure it is consistently in its protonated form.
-
-
Column Overload:
-
Cause: Injecting too much analyte can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 3: Inconsistent Results and Poor Precision
Q: My replicate injections show high variability. What could be causing this lack of precision?
A: Poor precision can arise from inconsistencies in sample preparation, injection volume, or system stability.
-
Inconsistent Sample Preparation:
-
Cause: Manual sample preparation steps, such as pipetting and extraction, can introduce variability.
-
Solution: Ensure consistent and accurate pipetting. Use an internal standard to compensate for variations in sample preparation and injection volume.[1] Automated liquid handlers can improve reproducibility.
-
-
Injector Variability:
-
Cause: The autosampler may not be delivering a consistent volume for each injection.
-
Solution: Perform an injector precision test. Check for air bubbles in the syringe and ensure the syringe is properly seated.
-
-
LC System Instability:
-
Cause: Fluctuations in pump pressure or column temperature can lead to retention time and peak area variability.
-
Solution: Ensure the LC system is properly equilibrated. Monitor the pump pressure for any unusual fluctuations. Use a column oven to maintain a stable temperature.
-
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., N-Bisdesmethyl Tramadol-d6).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for N-Bisdesmethyl Tramadol and its internal standard.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for N-Bisdesmethyl Tramadol Quantification
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18, 100mm x 2.1mm, 5µm | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.3 mL/min | [8] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [2][11] |
| MRM Transition (NDT) | Analyte Specific | |
| MRM Transition (IS) | IS Specific |
Table 2: Method Validation Parameters from Literature
| Parameter | Tramadol | O-desmethyltramadol | N-desmethyltramadol | Reference |
| Linearity Range (ng/mL) | 1.0 - 600.0 | 0.5 - 300.0 | 2.5 - 320 | [1][3] |
| LLOQ (ng/mL) | 1.0 | 0.5 | 2.5 | [1][3] |
| Intra-day Precision (%RSD) | < 15% | < 15% | 1.6 - 10.2% | [3] |
| Inter-day Precision (%RSD) | < 15% | < 15% | 1.6 - 10.2% | [3] |
| Accuracy (%) | 85 - 115% | 85 - 115% | 89.2 - 106.2% | [3] |
| Recovery (%) | - | - | 85.5 - 106.3% | [3] |
Visualizations
Caption: Experimental workflow for the quantification of N-Bisdesmethyl Tramadol in plasma.
Caption: Troubleshooting workflow for common issues in N-Bisdesmethyl Tramadol analysis.
References
- 1. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wjbphs.com [wjbphs.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Chromatographic Resolution of Tramadol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of tramadol and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing tramadol and its metabolites?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For HPLC, Reverse-Phase (RP) chromatography using a C18 column is frequently employed.[1][4][5] Detection methods include Ultraviolet (UV), Fluorescence (FL), and Mass Spectrometry (MS/MS), with fluorescence and MS/MS offering higher sensitivity and selectivity.[1][3][6]
Q2: Which columns are recommended for separating tramadol, M1, and M2?
A2: C18 columns are a robust choice for achiral separations of tramadol and its metabolites.[1][4][5] For enantiomeric separations, chiral stationary phases (CSPs) such as Cellulose-2, Cellulose-4, and Chiralpak AD columns are utilized.[7][8] Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can also provide excellent selectivity.[9]
Q3: What are typical mobile phase compositions for reversed-phase HPLC separation?
A3: Mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier. Common organic modifiers include acetonitrile (ACN) and methanol (MeOH).[4] The aqueous phase is often acidified with formic acid or phosphoric acid to a pH around 2.5-3.9 to ensure the analytes are in a consistent ionic state, which improves peak shape.[4][6] Buffers like ammonium acetate or phosphate buffers are also used.[3][5]
Q4: How can I improve the sensitivity of my method?
A4: To enhance sensitivity, consider the following:
-
Detector Choice: Use a more sensitive detector like a fluorescence or mass spectrometer detector instead of a UV detector.[1][3][6] Tramadol and its O-desmethyl metabolite exhibit native fluorescence, which can be exploited for sensitive detection.[6][10]
-
Sample Preparation: Employ a sample clean-up and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analytes.[1][2][6]
-
Mobile Phase Optimization: For LC-MS, use volatile mobile phase additives like formic acid instead of non-volatile phosphate buffers to improve ionization efficiency.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of tramadol and its metabolites.
Problem 1: Poor Resolution Between Tramadol and its Metabolites
Symptoms:
-
Overlapping peaks for tramadol, M1, and M2.
-
Inability to accurately quantify individual analytes.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[12] |
| Modify the pH of the aqueous phase. Adjusting the pH can alter the ionization state of the analytes and improve selectivity. A pH of around 2.5 is often effective.[6] | |
| Suboptimal Column Chemistry | If using a standard C18 column, consider a column with a different selectivity, such as a C18 column with a different bonding density or a phenyl-hexyl column. |
| For complex separations, a mixed-mode column offering both reversed-phase and cation-exchange interactions can enhance resolution.[9] | |
| Inadequate Flow Rate | Decrease the flow rate. This can lead to more efficient partitioning between the mobile and stationary phases, often resulting in better resolution, albeit with longer run times. |
| Elevated Column Temperature | Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also alter selectivity. Experiment with temperatures in the range of 25-40°C.[13] |
Problem 2: Peak Tailing or Asymmetry
Symptoms:
-
Peaks are not symmetrical, with a "tail" extending from the back of the peak.
-
Poor peak shape can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica-based stationary phase. |
| Operate at a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[6] | |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Use a guard column to protect the analytical column.[3][6] |
| Mismatched Injection Solvent | Ensure the injection solvent is similar in composition to or weaker than the mobile phase. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unstable Pumping and Mobile Phase Delivery | Ensure the HPLC pump is functioning correctly and there are no leaks. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[13] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, ensure the gradient proportioning valve is working correctly. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
Representative RP-HPLC Method for Tramadol and Metabolites
This protocol is a generalized example based on common practices in the literature.[4][6]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.2% Formic acid in Water
-
B: Methanol
-
-
Gradient: 35% B (isocratic).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).[1][6]
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Quantitative Data Summary
Table 1: Chromatographic Conditions and Performance Data for Tramadol and Metabolites Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [6] | [4] | [7] |
| Technique | HPLC-FL | LC-MS/MS | LC-FL (Chiral) |
| Column | Chromolith Performance RP-18e | HyPURITY C18 | Lux Cellulose-4 |
| Mobile Phase | Methanol:Water (13:87, v/v) with Phosphoric Acid (pH 2.5) | Methanol:Water (35:65, v/v) with 0.2% Formic Acid | Hexane:Ethanol (96:4, v/v) with 0.1% DEA |
| Flow Rate | 2 mL/min | 0.5 mL/min | 0.7 mL/min |
| Analytes | Tramadol, M1, M2 | Tramadol and Phase I & II Metabolites | Tramadol, M1, M2 (Enantiomers) |
| Retention Times (min) | M1: 1.3, Tramadol: 3.1, M2: 4.0 | Not specified | < 15 min for all 6 enantiomers |
| Lower Limit of Quantification (LLOQ) | Tramadol: 2.5 ng/mL, M1: 1.25 ng/mL, M2: 5 ng/mL | Tramadol: 5 ng/mL | Tramadol & M2 enantiomers: 28 ng/L, M1 enantiomers: 56 ng/L |
Visualizations
References
- 1. wjbphs.com [wjbphs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. Tramadol Separation with Enhanced LCMS - AppNote [mtc-usa.com]
- 12. ijnrd.org [ijnrd.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of rac N-Bisdesmethyl Tramadol by LC-MS
Welcome to the technical support center for the analysis of racemic N-Bisdesmethyl Tramadol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
Ion suppression is a significant challenge in LC-MS analysis, leading to reduced analyte signal and compromising data quality. The following sections provide a structured approach to troubleshooting and mitigating ion suppression for rac N-Bisdesmethyl Tramadol.
Initial Assessment of Ion Suppression
Question: How can I determine if ion suppression is affecting my analysis of rac N-Bisdesmethyl Tramadol?
Answer:
A common method to assess ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of N-Bisdesmethyl Tramadol at a constant rate into the mobile phase after the analytical column, while injecting a blank matrix sample (e.g., plasma, urine). A drop in the baseline signal at the retention time of interfering compounds indicates ion suppression.
Another approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix extract suggests ion suppression.
Troubleshooting Workflow for Ion Suppression
The following diagram outlines a systematic approach to identifying and resolving ion suppression issues.
Caption: A stepwise guide to troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for polar compounds like N-Bisdesmethyl Tramadol?
A1: For polar analytes such as N-Bisdesmethyl Tramadol, common causes of ion suppression include:
-
Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts, proteins) can co-elute with the analyte and compete for ionization.[1]
-
Mobile Phase Additives: High concentrations of non-volatile salts or ion-pairing agents in the mobile phase can reduce ionization efficiency.
-
Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering substances in the final extract.
Q2: How can I improve my sample preparation method to reduce ion suppression?
A2: To minimize matrix effects, consider the following sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[2]
-
Solid-Phase Extraction (SPE): SPE offers selectivity in isolating the analyte from complex matrices.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components. Combining PPT with other techniques can improve results.
Q3: What modifications can be made to the LC method to overcome ion suppression?
A3: Optimizing the chromatographic separation is crucial. Consider these adjustments:
-
Gradient Elution: A well-designed gradient can separate N-Bisdesmethyl Tramadol from co-eluting matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, PFP) to alter selectivity.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can improve the retention and peak shape of N-Bisdesmethyl Tramadol, potentially shifting it away from interfering peaks.
Q4: Are there specific mobile phase additives that are recommended or should be avoided?
A4: For LC-MS analysis, volatile mobile phase additives are preferred.
-
Recommended: Formic acid or acetic acid at low concentrations (e.g., 0.1%) can improve peak shape and ionization efficiency. Ammonium formate or ammonium acetate are also commonly used.
-
To Avoid/Minimize: Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the mass spectrometer. High concentrations of ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.
Q5: Can the choice of ionization source affect ion suppression?
A5: Yes. While Electrospray Ionization (ESI) is commonly used for polar compounds, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3] If your instrumentation allows, testing both ionization sources can be beneficial.
Experimental Protocols
Below are example protocols for the analysis of N-Bisdesmethyl Tramadol, derived from published methods for tramadol and its metabolites.
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of N-Bisdesmethyl Tramadol from plasma.
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Conditions |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z) and product ion (m/z) for N-Bisdesmethyl Tramadol should be optimized by direct infusion. A potential transition is m/z 250.2 -> 232.2.[4] |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of tramadol and its metabolites, which can serve as a benchmark for your method development for N-Bisdesmethyl Tramadol.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| N-desmethyltramadol | Plasma | 2.5 - 320 | 2.5 | [5] |
| O-desmethyltramadol | Plasma | 0.5 - 300.0 | 0.5 | [6] |
| Tramadol | Plasma | 1.0 - 600.0 | 1.0 | [6] |
Table 2: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| N-desmethyltramadol | Plasma | Protein Precipitation | 85.5 - 106.3 | Not explicitly stated | [7] |
| O-desmethyltramadol | Plasma | Protein Precipitation | ~96% | Not explicitly stated | |
| Tramadol | Plasma | Protein Precipitation | ~96% | Not explicitly stated |
Signaling Pathways and Logical Relationships
The following diagram illustrates the interplay of factors contributing to and mitigating ion suppression in the LC-MS analysis of N-Bisdesmethyl Tramadol.
Caption: Factors influencing ion suppression and mitigation strategies.
References
- 1. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride Reference Material
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of rac N-Bisdesmethyl Tramadol, Hydrochloride reference material. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite of Tramadol, a centrally acting opioid analgesic.[1][2] As a reference material, it is a highly purified and characterized substance used for identification, purity assessment, and assay of N-Bisdesmethyl Tramadol in analytical testing.
Q2: What are the typical analytical techniques used for the purity analysis of this reference material?
A2: The most common analytical techniques for the purity analysis of this compound are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and quantification.
Q3: What are the potential impurities that could be present in the reference material?
A3: Potential impurities may include residual starting materials from the synthesis, by-products, and degradation products. For tramadol and its metabolites, these can include other demethylated forms (O-desmethyltramadol, N,O-didesmethyltramadol), isomers (trans-isomers), and process-related impurities.[5][6][7]
Q4: How should the this compound reference material be stored?
A4: While specific storage conditions should always be followed as indicated on the Certificate of Analysis (CoA), typically, this reference material should be stored in a well-closed container, protected from light, at a controlled temperature, often refrigerated or frozen, to ensure its stability.
Q5: What is the importance of a stability-indicating method for the analysis of this compound?
A5: A stability-indicating method is crucial as it can accurately quantify the substance of interest without interference from any degradation products, excipients, or other impurities that may form over time or under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][8] This ensures the reliability of the purity assessment throughout the shelf life of the reference material.
Data Presentation
The following tables represent typical data that would be found on a Certificate of Analysis for a high-purity this compound reference material.
Table 1: Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| Solubility | Freely soluble in methanol and water. |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Assay (on anhydrous basis) | HPLC | ≥ 98.0% | 99.8% |
| Individual Impurity | HPLC | Not More Than 0.5% | Complies |
| Total Impurities | HPLC | Not More Than 1.0% | 0.2% |
| Water Content | Karl Fischer | Not More Than 1.0% | 0.3% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Complies |
| Residue on Ignition | USP <281> | Not More Than 0.1% | Complies |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section details a representative stability-indicating HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.015 M Na₂HPO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 218 nm[3]
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
4. Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The tailing factor for the principal peak should not be more than 2.0.
-
The theoretical plates for the principal peak should be not less than 2000.
6. Analysis:
-
Inject the mobile phase as a blank.
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution, accounting for any identified impurities.
Mandatory Visualizations
References
- 1. This compound [lgcstandards.com]
- 2. N-Nitroso Rac N-Desmethyl Tramadol | LGC Standards [lgcstandards.com]
- 3. Validation of a high-performance liquid chromatographic method for the simultaneous determination of tramadol and its impurities in oral drops as a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rxnchem.com [rxnchem.com]
- 7. [Tramadol Related Compound A CIV (25 mg) ((RS,SR)-1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride)] - CAS [73806-49-2] [store.usp.org]
- 8. researchgate.net [researchgate.net]
Storage and handling guidelines for rac N-Bisdesmethyl Tramadol, Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for rac N-Bisdesmethyl Tramadol, Hydrochloride.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the recommended storage conditions for this compound?
A: To ensure the integrity of the compound, it should be stored at room temperature in a cool, dry, and well-ventilated place.[1][2] The container should be kept tightly closed and preferably be the original packaging.[1][2][3] For security, store it in a locked area or one that is only accessible to authorized personnel.[3]
Q2: Is this compound sensitive to light?
A: Yes, the compound is light-sensitive.[1] It is crucial to store it in light-resistant containers to prevent degradation.[1]
Q3: What materials or chemicals are incompatible with this compound?
A: You should avoid storing this compound with strong oxidizing agents.[1]
Q4: How stable is the compound in solution?
Handling & Safety
Q5: What Personal Protective Equipment (PPE) is required when handling this compound?
A: When handling this compound, you must wear appropriate personal protective equipment, including safety goggles with side-shields, gloves, and a lab coat.[1][6] In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[1][6]
Q6: What are the primary safety precautions for handling this powder?
A: Handle the compound in accordance with good industrial hygiene and safety practices.[1] Work in a well-ventilated area, preferably under a fume hood, to avoid dust formation and inhalation.[1][3][6] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][3] Keep the compound away from heat and sources of ignition.[1] Always wash your hands thoroughly after handling.[1][3]
Disposal
Q7: How should I dispose of waste this compound?
A: All waste material and empty containers should be disposed of through an approved waste disposal plant, in accordance with all applicable local, regional, and national regulations.[1][3] Do not allow the product to enter drains or waterways.[1][3]
Troubleshooting Guides
Scenario 1: Accidental Spill of Powder
Q: What is the immediate procedure for a small powder spill in the lab?
A: First, ensure adequate ventilation and restrict access to the area.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][7] Avoid generating dust clouds.[3] After removing the bulk material, clean the spill surface thoroughly to remove any residual contamination.[1][6]
Scenario 2: Personnel Exposure
Q: What first aid measures should be taken after accidental inhalation?
A: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell or breathing is difficult, seek immediate medical attention and call a poison center or physician.[1][3]
Q: What should I do in case of skin or eye contact?
A: For skin contact, immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.[3] For eye contact, rinse the eyes cautiously with plenty of water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.
Q: What is the procedure for accidental ingestion?
A: Accidental ingestion is a medical emergency as the substance is toxic if swallowed.[1][3] Call a physician or a Poison Control Center immediately.[1] Do not induce vomiting.[1] If the person is conscious, rinse their mouth and provide a couple of glasses of water to drink.[3]
Scenario 3: Unexpected Experimental Results
Q: My analytical results are inconsistent. What should I check?
A: Inconsistent results can stem from compound degradation, improper sample handling, or instrument issues. First, verify the stability of your compound under your specific experimental conditions (solvent, temperature, light exposure). Prepare fresh solutions from the stock solid and re-run the analysis. If the issue persists, check instrument calibration and the purity of your standards and solvents.
Quantitative Data
Specific stability data for this compound is limited. Researchers should perform their own studies. The table below is a template for recording such data.
Table 1: Stability Study Data Template for this compound in Solution
| Timepoint (Hours) | Storage Condition | Concentration (µg/mL) | % of Initial Concentration | Observations |
| 0 | 25°C (Room Temp) | Initial Value | 100% | Clear solution |
| 2 | 25°C (Room Temp) | |||
| 4 | 25°C (Room Temp) | |||
| 8 | 25°C (Room Temp) | |||
| 24 | 25°C (Room Temp) | |||
| 0 | 4°C (Refrigerated) | Initial Value | 100% | Clear solution |
| 2 | 4°C (Refrigerated) | |||
| 4 | 4°C (Refrigerated) | |||
| 8 | 4°C (Refrigerated) | |||
| 24 | 4°C (Refrigerated) |
Experimental Protocols
Protocol: Solution Stability Assessment via HPLC
Objective: To determine the stability of this compound in a specific solvent over a defined period and under set storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, Water)
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18)
-
0.45 µm syringe filters
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL). This is your T=0 sample.
-
Sample Storage: Aliquot the working solution into several vials. Store them under the desired conditions (e.g., room temperature with light exposure, room temperature protected from light, 4°C).
-
Timepoint Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), retrieve a vial from each storage condition.[8]
-
HPLC Analysis:
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Analyze the sample using a validated, stability-indicating method. The mobile phase should be capable of separating the parent peak from any potential degradants.[8]
-
-
Data Analysis:
-
Calculate the concentration of the compound at each timepoint by comparing its peak area to the peak area at T=0.
-
Express the stability as a percentage of the initial concentration remaining.
-
A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Workflow for handling an accidental powder spill.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical stability of tramadol hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of rac N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the analgesic drug Tramadol. The following sections present a detailed overview of various analytical techniques, their performance characteristics, and the experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three commonly employed analytical techniques for the analysis of rac N-Bisdesmethyl Tramadol and its parent compounds.
| Parameter | UPLC-MS/MS | GC-MS | HPLC-Fluorescence |
| Analyte | rac N-Bisdesmethyl Tramadol (NODT) | Tramadol & O-desmethyltramadol (ODT)* | Tramadol & O-desmethyltramadol (ODT) |
| Matrix | Human Plasma | Human Plasma / Urine | Human Plasma / Urine |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL[1] | 7.5 - 10 ng/mL[2] | 1.25 - 2.5 ng/mL[2] |
| Linearity Range | 2.5–320 ng/mL[1] | 7.5 - 300 ng/mL[2] | 1.25 - 500 ng/mL[2] |
| Intra-day Precision (%RSD) | 6.2–8.7%[1] | ≤4.83%[2] | 2.5-9.9%[2] |
| Inter-day Precision (%RSD) | 4.2–10.2%[1] | ≤4.68%[2] | 5.9-11.3%[2] |
| Accuracy | 97.5–99.8%[1] | >95%[2] | Not explicitly stated in the provided results |
| Recovery | 85.5–106.3%[1] | 96.3 - 97.6%[2] | ~87-90%[3] |
*Note: While the GC-MS method is validated for Tramadol and ODT, its application to NODT would require specific validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
UPLC-MS/MS Method for rac N-Bisdesmethyl Tramadol in Human Plasma
This method is highly sensitive and specific for the simultaneous determination of Tramadol and its desmethylated metabolites, including rac N-Bisdesmethyl Tramadol (NODT).[1]
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of a mixture of acetonitrile and methanol under basic conditions.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
b. Chromatographic Conditions
-
Column: Octadecylsilyl column (e.g., 3-μm particle size)[1]
-
Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Total Run Time: 10 minutes[1]
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions:
-
Tramadol: m/z 264.2 → 58.2
-
O-desmethyltramadol (ODT): m/z 250.2 → 58.2
-
N-desmethyltramadol (NDT): m/z 250.2 → 232.2
-
N,O-didesmethyl tramadol (NODT): m/z 236.1 → 218.4
-
References
A Comparative Analysis of Pharmacological Activity: rac N-Bisdesmethyl Tramadol vs. O-desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of two key tramadol metabolites: O-desmethyltramadol (M1) and racemic N,O-didesmethyltramadol (M5), referred to herein as rac N-Bisdesmethyl Tramadol. This analysis is based on published experimental data focusing on in vitro receptor binding and functional activity, providing a framework for understanding their respective contributions to the overall pharmacological profile of tramadol.
Introduction to Tramadol Metabolism
Tramadol is a centrally acting analgesic that undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes.[1][2] The two primary metabolic pathways are O-demethylation and N-demethylation. O-demethylation, catalyzed primarily by CYP2D6, produces O-desmethyltramadol (M1), the principal active metabolite responsible for the opioid-mediated analgesic effects of the parent drug.[2][3] N-demethylation, mediated by CYP3A4 and CYP2B6, forms N-desmethyltramadol (M2).[1][4] The metabolite rac N-Bisdesmethyl Tramadol (M5) is a secondary metabolite, formed through further metabolism of either M1 or M2.[2][3]
The metabolic conversion of tramadol is crucial for its analgesic efficacy, as the M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor than tramadol itself.[3][5]
Caption: Metabolic pathway of Tramadol to its primary (M1, M2) and secondary (M5) metabolites.
In Vitro Pharmacological Activity
The primary distinction in the activity of O-desmethyltramadol (M1) and rac N-Bisdesmethyl Tramadol (M5) lies in their affinity and efficacy at the µ-opioid receptor. M1 is a potent agonist at this receptor, whereas M5 displays significantly weaker binding.
Opioid Receptor Binding Affinity
Experimental data from radioligand binding assays demonstrate a substantial difference in affinity for the human µ-opioid receptor between the two metabolites. The (+)-enantiomer of M1 shows the highest affinity, which is approximately 30 times greater than that of racemic M5.
Table 1: µ-Opioid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Source(s) |
|---|---|---|---|
| (+)-O-desmethyltramadol ((+)-M1) | Human µ-opioid | 3.4 | [6] |
| (-)-O-desmethyltramadol ((-)-M1) | Human µ-opioid | 240 | [6] |
| rac N-Bisdesmethyl Tramadol (M5) | Human µ-opioid | 100 | [6] |
| rac-Tramadol | Human µ-opioid | 2400 | [6] |
(Ki = Inhibitory constant; a lower value indicates higher binding affinity.)
Monoamine Transporter Inhibition
Tramadol's analgesic effect is also attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][7] This action is primarily associated with the tramadol enantiomers themselves.[1] Studies have shown that the M1 metabolite has minimal to no significant inhibitory activity at serotonin or norepinephrine transporters.[8]
Caption: Primary molecular targets and relative activities of M1 and M5 metabolites.
In Vivo Activity and Physiological Relevance
The significant differences observed in vitro translate to distinct physiological roles. The high affinity of M1 for the µ-opioid receptor is the primary driver of tramadol's centrally-mediated analgesic effects.[9]
Conversely, the contribution of M5 to central analgesia is considered minimal. This is largely attributed to its physicochemical properties; M5 is a highly polar molecule, which results in very limited penetration of the blood-brain barrier (BBB).[10] Experimental studies in rats have shown that M5 hardly penetrates the cerebrospinal fluid (CSF), supporting its low potential for direct central nervous system activity.[10] Consequently, no significant in vivo analgesic activity has been reported for M5 following systemic administration.
Summary of Key Differences
| Feature | O-desmethyltramadol (M1) | rac N-Bisdesmethyl Tramadol (M5) |
| Metabolic Stage | Primary Metabolite | Secondary Metabolite |
| µ-Opioid Affinity | High (Ki = 3.4 nM for (+)-M1) | Low (Ki = 100 nM) |
| SERT/NET Affinity | Negligible | Data Not Available / Presumed Negligible |
| BBB Penetration | Yes | Very Limited / Poor |
| Analgesic Role | Primary contributor to opioid analgesia | Negligible contributor to central analgesia |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assay (for µ-Opioid Receptor Affinity)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Preparation of Receptor Source: Membranes from cells stably expressing the cloned human µ-opioid receptor (e.g., CHO cells) are prepared and homogenized in a suitable buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compounds (M1, M5).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Generalized workflow for a competitive radioligand binding assay.
Monoamine Reuptake Assay
This assay measures a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes.
-
Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., rat hypothalamus for norepinephrine, or cortex for serotonin).
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled monoamine (e.g., [³H]norepinephrine or [³H]serotonin) is added to the mixture to initiate uptake.
-
Termination of Uptake: After a short incubation period, the uptake process is terminated, typically by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.
Conclusion
The experimental evidence clearly delineates the distinct pharmacological roles of O-desmethyltramadol (M1) and rac N-Bisdesmethyl Tramadol (M5). O-desmethyltramadol is the critical, highly active opioid metabolite that is primarily responsible for the µ-opioid receptor-mediated analgesia of tramadol. In contrast, rac N-Bisdesmethyl Tramadol is a secondary metabolite with substantially lower affinity for the µ-opioid receptor and poor ability to cross the blood-brain barrier. Consequently, its contribution to the central analgesic effects of tramadol is considered negligible. For researchers in drug development, focusing on the properties of M1 is paramount for understanding tramadol's efficacy and variability in patient response.
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the route dependency of the pharmacokinetics and neuro-pharmacokinetics of tramadol and its main metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Tramadol Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of tramadol and its primary metabolites found in urine. It is designed to offer objective, data-driven insights into the detection and quantification of these compounds, supported by established experimental protocols. Tramadol is a widely prescribed opioid analgesic, and monitoring its metabolites is crucial for clinical toxicology, pain management compliance, and forensic investigations.[1][2]
Overview of Tramadol Metabolism
Tramadol is extensively metabolized in the liver, primarily through two major Phase I pathways: O-demethylation and N-demethylation.[3][4] These reactions are catalyzed by cytochrome P450 (CYP) enzymes. Subsequently, the parent drug and its Phase I metabolites undergo Phase II conjugation reactions, forming glucuronides and sulfates, which are then excreted in the urine.[3][5]
The key metabolic steps are:
-
O-demethylation: Catalyzed by the enzyme CYP2D6, this pathway converts tramadol to O-desmethyltramadol (M1).[3][5][6] The M1 metabolite is pharmacologically significant as it has a much higher affinity for μ-opioid receptors than the parent drug and is a more potent analgesic.[5][7]
-
N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway forms N-desmethyltramadol (M2).[5][6]
-
Further Demethylation: The M1 and M2 metabolites can be further metabolized to secondary metabolites like N,O-didesmethyltramadol (M5).[3][5]
-
Phase II Conjugation: The parent drug and its metabolites are conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.[3][5]
Approximately 30% of a tramadol dose is excreted unchanged in the urine, while about 60% is excreted as metabolites.[1][2][8]
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Cross-Reactivity of rac N-Bisdesmethyl Tramadol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of tramadol's metabolite, rac N-Bisdesmethyl Tramadol (also known as N,N-didesmethyltramadol), and its related metabolite, N-desmethyltramadol, in commercially available immunoassays. Understanding the specificity of these assays is critical for accurate interpretation of toxicological screenings and in the development of new drug monitoring tools. This document summarizes quantitative data from various manufacturers, details experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying principles.
Quantitative Cross-Reactivity Data
The cross-reactivity of tramadol metabolites varies significantly across different immunoassay kits. The following tables summarize the available data for N-desmethyltramadol. At present, specific cross-reactivity data for rac N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) is not commonly reported in the package inserts of major commercially available tramadol immunoassays. One study noted that N,N-didesmethyltramadol is considered to be without opioid activity, which may contribute to the limited focus on this metabolite in routine toxicological screening assays.[1]
| Immunoassay Kit | Manufacturer | Target Analyte | Cutoff Concentration | Cross-Reactant | Cross-Reactant Concentration | % Cross-Reactivity |
| Tramadol Urine HEIA | Immunalysis | Tramadol | 200 ng/mL | N-desmethyltramadol | 450 ng/mL | 44.4% |
| ARK™ Tramadol Assay | ARK Diagnostics | Tramadol | 100 ng/mL | N-desmethyltramadol | 150 ng/mL | 66.67% |
| DRI™ Tramadol Assay | Thermo Fisher Scientific | Tramadol | 100 ng/mL | N-desmethyltramadol | 150 ng/mL | 66.67% |
It is important to note that N-desmethyltramadol has also been observed to cause false-positive results for phencyclidine (PCP) in some immunoassays, highlighting the potential for cross-reactivity with assays not specifically targeting tramadol.
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical component of assay validation. The general principle involves challenging the assay with various concentrations of a potentially cross-reacting substance and determining the concentration that produces a result equivalent to the assay's cutoff concentration for the target analyte.
General Protocol for Determining Percent Cross-Reactivity:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the cross-reactant (e.g., rac N-Bisdesmethyl Tramadol) in a suitable solvent (e.g., methanol, drug-free urine).
-
Serial Dilutions: Perform serial dilutions of the stock solution in drug-free urine to create a range of concentrations to be tested.
-
Immunoassay Analysis: Analyze each dilution using the immunoassay according to the manufacturer's instructions.
-
Determination of Equivalence: Identify the concentration of the cross-reactant that produces a response equivalent to the assay's cutoff calibrator for the target analyte (e.g., tramadol).
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant Producing Cutoff Response) x 100
Confirmatory Analysis:
All presumptive positive results from immunoassays should be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods provide higher sensitivity and specificity, allowing for the definitive identification and quantification of the parent drug and its metabolites.
Visualizing Immunoassay Principles
The following diagrams illustrate the fundamental concepts of immunoassay technology and the mechanism of cross-reactivity.
Conclusion
The cross-reactivity of tramadol metabolites, particularly N-desmethyltramadol, is a significant consideration when interpreting results from urine drug screening immunoassays. While specific data for rac N-Bisdesmethyl Tramadol is limited in publicly available manufacturer documentation, understanding the cross-reactivity profiles of related metabolites provides valuable insight into assay performance. For definitive identification and quantification, especially in clinical and forensic settings, confirmatory analysis using mass spectrometry is essential. Researchers and drug development professionals should be aware of these immunoassay limitations and consider them in their experimental designs and data interpretation.
References
A Comparative Guide to the Inter-laboratory Analysis of rac-N-Bisdesmethyl Tramadol
This guide provides a comparative overview of various analytical methodologies for the quantification of racemic N-Bisdesmethyl Tramadol (NDT), a key metabolite of Tramadol. The data and protocols presented are compiled from validated methods published in peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing appropriate analytical techniques.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for the determination of N-Bisdesmethyl Tramadol and its related compounds in biological matrices. These methods, developed and validated in different laboratories, provide a baseline for expected performance.
| Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Intra-Assay Accuracy (%) |
| LC-MS/MS[1] | Tramadol, ODT, NDT, NODT | Human Plasma | 2.5 | 2.5–320 | 3.4–7.9 | 3.2–6.3 | 89.2–105.2 |
| GC-MS[2] | Tramadol, ODT, NDT | Human Urine | 20 | 10–1000 | 1.29–6.48 | 1.28–6.84 | 91.79–106.89 |
| HPLC-Fluorescence[3] | Tramadol, ODT, NDT, M5 | Human Plasma, Saliva, Urine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-MS/MS[4] | Tramadol, ODT | Human Plasma | 2 | 2-300 | <10.1 | <6.7 | -9.9 to 10.4 |
ODT: O-Desmethyl Tramadol; NDT: N-Bisdesmethyl Tramadol (also referred to as N-desmethyltramadol or M2); NODT: N,O-Didesmethyl Tramadol; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for the quantification of N-Bisdesmethyl Tramadol.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[1]
-
Sample Preparation: A simple protein precipitation method is employed.
-
Chromatographic Separation:
-
Column: Octadecylsilyl column (3 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v).
-
Total Run Time: 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion multiple reaction monitoring (MRM).
-
-
Quantification: Calibration curves were established in human plasma, demonstrating linearity over the specified concentration range. The lower limit of quantification was determined as the concentration at which the relative standard deviation (RSD) does not exceed 20%.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine[2]
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction with methyl-tert-butyl ether (MTBE).
-
Back Extraction: Back extraction with 0.1 M hydrochloric acid.
-
Internal Standard: Proadifen (SKF525A) is used as the internal standard.
-
-
Chromatographic Separation: Gas chromatography is used to separate the analytes.
-
Mass Spectrometry: Mass spectrometry is used for detection and quantification.
-
Quantification: Calibration curves were prepared and validated to be linear over the concentration range of 10-1000 ng/mL.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of N-Bisdesmethyl Tramadol in a biological matrix, from sample receipt to final data analysis.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of rac-N-Bisdesmethyl Tramadol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comparative overview of various analytical methods for the quantification of racemic N-Bisdesmethyl Tramadol (NDT), a key metabolite of the analgesic drug Tramadol.
This document outlines the performance characteristics of different analytical techniques, supported by experimental data from published studies. Detailed methodologies are provided for key experiments, and a generalized experimental workflow is visualized to aid in understanding the analytical process.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of rac-N-Bisdesmethyl Tramadol is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the quantitative performance of various methods reported in the literature.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS [1][2][3] | Human Plasma | 2.5 - 320[1] | 2.5[1] | 89.2 - 106.2[1] | Intra-day: 1.6 - 10.2, Inter-day: 1.6 - 10.2[1] |
| Human Plasma | 3.13 - 400[2] | 3.13[2] | 94.2 - 108.3[2] | Intra-day & Inter-day: 0.5 - 6.0[2] | |
| Whole Blood | 0.25 - 250[3] | 0.125 - 0.50[3] | 83 - 114[3] | Repeatability: 2 - 6, Intermediate: 2 - 7[3] | |
| GC-MS [4] | Human Urine | 10 - 1000 | 20 | 91.79 - 106.89 | Intra-assay: 1.29 - 6.48, Inter-assay: 1.28 - 6.84[4] |
| LC-Fluorescence [5] | Wastewater | 0.056 - 0.392 | 0.028 | 70.3 - 108.7 | Intra-day: < 13.8, Inter-day: < 16.7[5] |
| HPLC-UV [6] | Human Plasma | Not Specified | 5 | Within ICH guidelines | Within ICH guidelines[6] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
This method offers high sensitivity and selectivity for the quantification of NDT in complex biological matrices.
-
Sample Preparation: Plasma samples (0.5 mL) are subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.[7] Alternatively, liquid-liquid extraction under basic conditions (pH 11) can be employed.[3]
-
Chromatographic Separation: A chiral column, such as an alpha-1-acid glycoprotein (AGP) column, is used to separate the enantiomers of NDT.[3] The mobile phase typically consists of a mixture of ammonium acetate buffer and acetonitrile.[3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion multiple-reaction monitoring (MRM) mode.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine
GC-MS provides a robust and reliable method for the determination of NDT in urine samples.
-
Sample Preparation: Urine samples undergo liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether (MTBE), followed by a back-extraction with hydrochloric acid.[4]
-
Derivatization: The extracted analytes are often derivatized to improve their volatility and chromatographic properties.
-
Chromatographic Separation: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is used for separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the electron ionization (EI) mode, and quantification is achieved by selected ion monitoring (SIM).
Liquid Chromatography with Fluorescence Detection (LC-Fluorescence) for Wastewater
This method is suitable for the analysis of NDT in environmental samples like wastewater.
-
Sample Preparation: Solid-phase extraction (SPE) with mixed-mode cation exchange (MCX) cartridges is used to extract and concentrate the analytes from wastewater samples.[5]
-
Chromatographic Separation: Enantioselective separation is achieved using a chiral column, such as a Lux Cellulose-4 column, with an isocratic mobile phase of hexane and ethanol containing a modifier like diethylamine.[5]
-
Fluorescence Detection: The native fluorescence of the analytes is monitored at specific excitation and emission wavelengths.
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the quantification of rac-N-Bisdesmethyl Tramadol.
Caption: A generalized workflow for the quantification of rac-N-Bisdesmethyl Tramadol.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reversed-Phase Mode LC-MS/MS Method Using a Polysaccharide Chiral Selector for Simultaneous Quantitation of Each Enantiomer of Tramadol and its Metabolites in Human Plasma and Evaluation of CYP-Mediated Stereoselective Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 6. wjbphs.com [wjbphs.com]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to rac N-Bisdesmethyl Tramadol Assays
For researchers, scientists, and drug development professionals engaged in the analysis of tramadol and its metabolites, this guide offers a comprehensive comparison of analytical methods for the quantification of racemic N-Bisdesmethyl Tramadol. We delve into the critical performance characteristics of linearity and detection range, presenting supporting experimental data and detailed methodologies to inform your assay selection and development.
The accurate quantification of N-Bisdesmethyl Tramadol, a significant metabolite of the analgesic drug tramadol, is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of these methods, with a focus on linearity and the range of detection.
Performance Comparison: Linearity and Detection Limits
The following table summarizes the linearity and lower limits of quantification (LLOQ) or limits of quantification (LOQ) for rac N-Bisdesmethyl Tramadol in various biological matrices as reported in published literature. These parameters are fundamental in determining the working range of an assay and its sensitivity.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ/LOQ (ng/mL) | Source |
| LC-MS/MS | Human Plasma | 2.5–320 | 2.5 | [1][2] |
| LC-MS/MS | Human Plasma | 0.1-300 (total concentration) | 0.1 | [3] |
| GC-MS | Human Urine | 10–1000 | 20 | [4] |
| LC-MS/MS | Human Urine | 25-1500 | Not Specified | |
| Enantioselective LC-fluorescence | Wastewater | 0.056 - 0.392 | 0.028 | [5] |
Experimental Methodologies: A Closer Look
The performance of an assay is intrinsically linked to its experimental protocol. Below are detailed methodologies for the key analytical techniques used to determine the linearity and range of detection for rac N-Bisdesmethyl Tramadol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
This method is widely employed for its high sensitivity and selectivity in complex biological matrices.
-
Sample Preparation: A common approach involves protein precipitation. To a 100 µL plasma sample, an internal standard (e.g., a deuterated analog of the analyte) is added, followed by 300 µL of acetonitrile to precipitate proteins. The sample is then vortexed and centrifuged. The resulting supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent, such as methanol, before injection into the LC-MS/MS system.[6] An alternative is liquid-liquid extraction using a solvent like methyl t-butyl ether.[3]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. An isocratic mobile phase, for instance, a mixture of methanol and 0.15% formic acid in water (35:65, v/v), can be used.[1][2]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for N-Bisdesmethyl Tramadol are monitored to ensure selectivity and accurate quantification.[1][2]
-
Linearity and LLOQ Determination: Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against a series of known concentrations. The linearity of the method is established over a concentration range where the response is directly proportional to the concentration. The LLOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a relative standard deviation (RSD) not exceeding 20%.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine
GC-MS offers a robust alternative for the analysis of N-Bisdesmethyl Tramadol, particularly in urine samples.
-
Sample Preparation: Sample preparation often involves liquid-liquid extraction. For instance, urine samples can be extracted with methyl-tert-butyl ether, followed by a back-extraction with hydrochloric acid.[4] Derivatization may be required to improve the volatility and chromatographic properties of the analyte.
-
Chromatographic Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for separation. The oven temperature is programmed to achieve optimal separation of the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for N-Bisdesmethyl Tramadol are monitored for quantification.
-
Linearity and LOQ Determination: Similar to LC-MS/MS, calibration curves are generated using standards of known concentrations. The linearity is assessed over a defined range, and the LOQ is established as the lowest concentration that can be quantified with acceptable precision and accuracy.[4]
Visualizing the Workflow
To provide a clearer understanding of the process involved in determining the linearity and range of an assay, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the validation of an analytical assay, from sample preparation to the determination of linearity and the lower limit of quantification.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Tramadol Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for the analysis of Tramadol and its metabolites, with a focus on rac N-Bisdesmethyl Tramadol, Hydrochloride. The information presented herein is intended to assist researchers in selecting the most appropriate reference materials for their analytical needs, ensuring accuracy and reliability in quantitative and qualitative analyses.
Introduction to Tramadol Metabolism and Reference Materials
Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through N- and O-demethylation via cytochrome P450 enzymes (CYP2B6, CYP3A4, and CYP2D6). The major metabolites include N-desmethyltramadol (M2) and O-desmethyltramadol (M1), with M1 being a more potent analgesic than the parent compound. Accurate quantification of these metabolites is crucial in clinical and forensic toxicology, as well as in pharmacokinetic and drug metabolism studies. Certified reference materials are indispensable for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results.
This guide focuses on the comparison of this compound CRM with its relevant alternatives, including other key metabolites and their isotopically labeled counterparts, which are essential for use as internal standards in mass spectrometry-based methods.
Comparison of Certified Reference Materials
The selection of a suitable CRM depends on the specific analytical method and the target analyte. Below is a comparison of the key certified reference materials available for the analysis of Tramadol metabolites.
| Certified Reference Material | Chemical Formula | Molecular Weight | Purity/Concentration | Format | Key Application |
| This compound | C₁₄H₂₂ClNO₂ | 271.78 | Neat Material | Solid | Primary standard for N,N-didesmethyltramadol |
| O-Desmethyl-cis-tramadol Hydrochloride | C₁₅H₂₃NO₂ · HCl | 285.81 | ≥98% or 1.0 mg/mL | Solid or Solution | Primary standard for O-desmethyltramadol (M1) |
| N-Desmethyl-cis-tramadol HCl | C₁₅H₂₂D₃NO₂ · HCl | 288.83 | 1.0 mg/mL or 100 µg/mL | Solution | Primary standard for N-desmethyltramadol (M2) |
| O-Desmethyl-cis-tramadol-d₆ Hydrochloride (CRM) [1] | C₁₅H₁₇D₆NO₂ · HCl | 291.8 | 1 mg/mL or 100 µg/mL | Solution | Internal standard for O-desmethyltramadol |
| rac N-Desmethyl Tramadol-d₃ Hydrochloride [2] | C₁₅H₂₀D₃NO₂ · HCl | 288.83 | Neat Material | Solid | Internal standard for N-desmethyltramadol |
Performance in Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of drug metabolites. The use of isotopically labeled internal standards is crucial for achieving high accuracy and precision.
| Analyte | CRM Used | Internal Standard | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| N-desmethyl-tramadol | N-Desmethyl-cis-tramadol HCl | Tramadol-d₆ | Urine | 25 - 1500 | 25 | Not Reported | Not Reported | |
| O-desmethyltramadol | O-Desmethyl-cis-tramadol HCl | O-desmethyl-cis-tramadol-d₆ | Plasma | 7.55 - 759.99 | 7.55 | Not Reported | Not Reported | [3] |
| Tramadol & Metabolites | Tramadol, ODT, NDT standards | Tramadol-¹³C-D₃, ODT-d₆ | Whole Blood | 0.25 - 250 | 0.125 - 0.50 | 83 - 114 | 2 - 7 | Not Found |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Tramadol and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.
| Analyte | CRM Used | Internal Standard | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| O-desmethyltramadol | O-desmethyltramadol standard | Medazepam | Human Plasma | 7.5 - 300 | 7.5 | >95 | ≤4.68 | [4] |
| Tramadol & Metabolites | Tramadol, ODMT, NDMT standards | Methapyrilene | Blood, Urine, Tissue | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for sample preparation and analysis based on published methods.
Protocol 1: LC-MS/MS Analysis of Tramadol and Metabolites in Human Plasma
This protocol is a generalized procedure based on common practices in the cited literature.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., O-desmethyl-cis-tramadol-d₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Bisdesmethyl Tramadol: To be determined empirically
-
O-Desmethyltramadol: m/z 250.2 -> 58.1
-
O-Desmethyl-cis-tramadol-d₆: m/z 256.2 -> 62.1
-
Protocol 2: GC-MS Analysis of Tramadol and Metabolites in Urine
This protocol is a generalized procedure based on common practices in the cited literature.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add an internal standard (e.g., methapyrilene) and 1 mL of 100mM sodium acetate buffer (pH 4.5).
-
Load the mixture onto a conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with deionized water, followed by methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of propionic anhydride and heat at 70°C for 20 minutes for derivatization.
-
Evaporate the derivatizing agent and reconstitute in ethyl acetate for injection.
2. GC-MS Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selective Ion Monitoring (SIM).
-
Monitored Ions:
-
Derivatized N-Bisdesmethyl Tramadol: To be determined empirically
-
Derivatized O-Desmethyltramadol: To be determined empirically
-
Visualizations
Tramadol Metabolism Pathway
Caption: Simplified metabolic pathway of Tramadol.
General Workflow for CRM-based Bioanalysis
Caption: General workflow for bioanalysis using CRMs.
Conclusion
The selection of an appropriate Certified Reference Material is fundamental to the development of robust and reliable analytical methods for Tramadol and its metabolites. This compound serves as a crucial standard for the quantification of this specific metabolite. For comprehensive metabolic profiling, its use in conjunction with CRMs for other major metabolites like O-desmethyltramadol and N-desmethyltramadol is recommended. Furthermore, the use of isotopically labeled internal standards, such as O-desmethyl-cis-tramadol-d₆ and rac N-Desmethyl Tramadol-d₃, is best practice for achieving the highest levels of accuracy and precision in mass spectrometry-based bioanalytical methods. Researchers should consult the Certificates of Analysis for specific lots of CRMs to obtain certified purity and uncertainty values to ensure the quality of their analytical results.
References
A Comparative Guide to the Extraction of rac-N,N-Bisdesmethyl Tramadol for Research Applications
For researchers, scientists, and professionals in drug development, the efficient and accurate extraction of drug metabolites is a critical step in pharmacokinetic and toxicological studies. This guide provides a detailed comparison of the most common methods for the extraction of rac-N,N-Bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol, from biological matrices.
This publication offers an objective comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, supported by experimental data from peer-reviewed studies. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is contingent on various factors, including the nature of the biological matrix, the required sensitivity of the analytical method, and the available laboratory resources. Below is a summary of the performance of different extraction techniques for rac-N,N-Bisdesmethyl Tramadol and its related compounds.
| Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Key Advantages |
| Solid-Phase Extraction (SPE) | Human Plasma | > 91%[1] | 8.5 µg/L[1] | High selectivity, cleaner extracts, potential for automation.[2] |
| Human Urine | > 91%[1] | 3.5 µg/L[1] | Effective for complex matrices.[1] | |
| Rat Plasma | Not Specified | 0.1 ng/mL (for N-desmethyltramadol)[3] | Good for low concentration analytes.[3] | |
| Liquid-Liquid Extraction (LLE) | Human Urine | 98.21% (for N-desmethyltramadol)[4] | 20 ng/mL (for N-desmethyltramadol)[4] | Simple, cost-effective.[4] |
| Human Plasma | Not Specified | Not Specified | Widely applicable. | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous & Biological Samples | 99.2% (for Tramadol)[5] | 0.08 µg/L (for Tramadol)[5] | Rapid, high enrichment factor, minimal solvent usage.[5] |
Experimental Protocols
The following sections provide detailed experimental protocols for the Solid-Phase Extraction and Liquid-Liquid Extraction of rac-N,N-Bisdesmethyl Tramadol and other Tramadol metabolites from biological samples.
Solid-Phase Extraction (SPE) Protocol for Human Plasma and Urine
This protocol is adapted from a method developed for the determination of tramadol in biological fluids using a molecularly imprinted polymer.[1]
Materials:
-
SPE cartridges (e.g., Molecularly Imprinted Polymer cartridges)
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
For plasma: To 1 mL of plasma, add a suitable internal standard and vortex.
-
For urine: To 1 mL of urine, add a suitable internal standard and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a solution of 10% acetonitrile in water.
-
Wash the cartridge with 1 mL of a solution of 0.1% formic acid in water.
-
-
Elution:
-
Elute the analytes with 1 mL of a solution of 10% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Human Urine
This protocol is based on a method for the simultaneous determination of tramadol and its metabolites in human urine by gas chromatography-mass spectrometry.[4]
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of urine sample, add a suitable internal standard and vortex.
-
Adjust the pH of the sample to basic conditions (e.g., pH 12) using sodium hydroxide solution.
-
-
Extraction:
-
Add 5 mL of methyl-tert-butyl ether (MTBE) to the sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Back Extraction:
-
Transfer the organic layer to a clean tube.
-
Add 200 µL of 0.1 M hydrochloric acid.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
-
Collect the aqueous layer for analysis by GC-MS or LC-MS.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for the extraction and analysis of rac-N,N-Bisdesmethyl Tramadol and the metabolic pathway of Tramadol.
Caption: General workflow for the extraction and analysis of Tramadol metabolites.
Caption: Metabolic pathway of Tramadol.
References
- 1. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. laurentian.ca [laurentian.ca]
A Comparative Analysis of the Pharmacokinetic Profiles of Tramadol and its N-demethylated Metabolite
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of tramadol and its principal active metabolite, O-desmethyltramadol (M1), supported by experimental data and methodologies.
This guide provides a detailed comparison of the pharmacokinetic profiles of the centrally acting analgesic tramadol and its pharmacologically active N-demethylated metabolite, O-desmethyltramadol (M1). Understanding the distinct pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key quantitative data, outlines typical experimental protocols for their analysis, and visually represents the metabolic pathway and experimental workflow.
Pharmacokinetic Data Summary
The pharmacokinetic properties of tramadol and its active metabolite M1 differ significantly, influencing the onset, intensity, and duration of the analgesic effect. Tramadol is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2B6.[1][2] The O-demethylation of tramadol by CYP2D6 produces O-desmethyltramadol (M1), a metabolite with a significantly higher affinity for μ-opioid receptors than the parent compound.[3][4]
The following table summarizes the key pharmacokinetic parameters for tramadol and its N-demethylated metabolite, M1, based on data from various studies. These values can be influenced by factors such as dosage form, patient genetics (particularly CYP2D6 polymorphism), and co-administered drugs.[2][5]
| Parameter | Tramadol | O-desmethyltramadol (M1) |
| Peak Plasma Concentration (Cmax) | ~300 ng/mL (after a single 100 mg oral dose)[6] | 18–26% of the parent drug's Cmax[6] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (oral administration)[6] | Approximately 1.4 hours longer than tramadol[6] |
| Elimination Half-life (t1/2) | 6.3 ± 1.4 hours[3] | ~9 hours[3] |
| Area Under the Curve (AUC) | Varies with dose and formulation.[7][8] | Generally lower than tramadol.[7][8] |
| Protein Binding | 20%[3] | Not explicitly stated, but likely low. |
| Bioavailability | 68% (oral)[3] | Dependent on tramadol's metabolism. |
| Primary Route of Elimination | Renal (95% as metabolites)[3] | Renal |
Experimental Protocols
The determination of tramadol and its metabolites in biological matrices is typically achieved through validated analytical methods. A common approach involves the following steps:
1. Sample Collection and Preparation:
-
Biological Matrix: Blood (plasma or serum), urine, or saliva samples are collected from subjects at predetermined time points following drug administration.[6][9]
-
Sample Preparation: To isolate the analytes of interest and remove interfering substances, a sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.[9] For instance, LLE might be performed using a solvent like tert-butyl methyl ether in an alkaline medium.[9]
2. Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a widely used technique.[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying tramadol and its metabolites.[5][12]
-
Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is typically used to separate tramadol and its metabolites. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.
-
Detection: For fluorescence detection, specific excitation and emission wavelengths are set for tramadol and its metabolites.[11] In LC-MS/MS, specific mass transitions (m/z) for the parent and product ions of each analyte and their internal standards are monitored for quantification.[5]
3. Data Analysis:
-
Pharmacokinetic Parameters: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.[13] Specialized software like WinNonlin can be utilized for these calculations.[14]
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of tramadol and a typical experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of tramadol to its N-demethylated metabolites.
Caption: A typical experimental workflow for pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tramadol - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of tramadol human pharmacokinetics and safety after co-administration of magnesium ions in randomized, single- and multiple-dose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of tramadol and its three main metabolites in healthy male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Pharmacokinetic properties of tramadol and M1 metabolite in Northeast Brazilian donkeys (Equus asinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Tramadol and O-Desmethyltramadol Enantiomers Following Administration of Extended-Release Tablets to Elderly and Young Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics Evaluation of Tramadol in Thermoreversible Gels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed procedural information for the proper disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of Tramadol. Adherence to these guidelines is essential to maintain a safe laboratory environment and to comply with regulatory standards.
Disposal Procedures
The fundamental principle for the disposal of this compound is to manage it as a hazardous waste, requiring adherence to all applicable national and local regulations. Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Protocol:
-
Container Management: Do not empty the contents into drains or mix with other waste. Keep the compound in its original, properly labeled container.[1] This prevents accidental reactions and ensures waste handlers are aware of the contents.
-
Handling of Empty Containers: Uncleaned containers should be treated with the same precautions as the product itself and disposed of as hazardous waste.[1]
-
Spill Management: In the event of a spill, it is crucial to prevent the substance from entering drains.[1]
-
Professional Disposal: The final step is to transfer the waste to an approved and licensed waste disposal company.[1] These facilities are equipped to handle and neutralize hazardous chemical waste in an environmentally responsible manner.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Quantitative Data
Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal or detailed experimental protocols for the neutralization of this compound. The general guideline is to treat the compound as a toxic substance and to avoid any release into the environment.[1]
Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or fumes.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[1]
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling rac N-Bisdesmethyl Tramadol, Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of Tramadol. Given its classification as a potent pharmaceutical compound and an opioid, stringent safety measures are imperative to mitigate risks of occupational exposure.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling this compound. The following table summarizes the recommended PPE based on risk assessment for handling potent compounds.
| PPE Component | Specification | Purpose |
| Gloves | Double nitrile gloves | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[4][5] |
| Lab Coat | Disposable, fluid-resistant lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling powders or if there is a risk of aerosolization.[4] |
| Additional Protection | Sleeve covers | To provide extra protection against contamination of the arms.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to ensure safety.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area, preferably a certified chemical fume hood or a containment glove box.[3]
-
Have spill cleanup materials readily available.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of powdered compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3]
-
Use dedicated spatulas and weighing boats.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, wipes, and disposable lab coats, in a designated, labeled hazardous waste container.
-
-
Unused Compound:
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container.
-
-
Waste Pickup:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. choa.org [choa.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
